molecular formula C13H18O B105944 4-(2-Ethoxyphenyl)-2-methyl-1-butene CAS No. 18272-87-2

4-(2-Ethoxyphenyl)-2-methyl-1-butene

Cat. No.: B105944
CAS No.: 18272-87-2
M. Wt: 190.28 g/mol
InChI Key: GZKJUKSCXOBHLX-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C 13 H 18 O and a molecular weight of 190.28 g/mol . This compound features a benzene ring substituted with an ethoxy group at the ortho position, linked to a 2-methyl-1-butene chain, making it a potential intermediate in organic synthesis and materials science research . With a density of approximately 0.918 g/cm³ and a boiling point of 255°C at 760 mmHg, this compound is typically supplied as a liquid . Researchers value this structural motif for exploring novel reaction pathways, such as acid-catalyzed elimination reactions, where alcohols can be dehydrated to alkenes using strong acids like H 2 SO 4 or TsOH . The alkene functionality also makes it a candidate for electrophilic addition reactions, which can proceed through carbocation intermediates that are susceptible to rearrangements, offering a complex landscape for mechanistic studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-14-13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKJUKSCXOBHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641212
Record name 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID20641212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18272-87-2
Record name 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target molecule, 4-(2-Ethoxyphenyl)-2-methyl-1-butene. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical data. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel organic compounds and for professionals in the field of drug development exploring new chemical entities.

Introduction

This compound is an unsaturated aromatic ether. Compounds of this class are of interest in medicinal chemistry and materials science due to their potential biological activity and utility as synthetic intermediates. This guide details a robust synthetic method for its preparation and provides a full suite of expected characterization data to ensure the identity and purity of the synthesized compound.

Proposed Synthesis Pathway: The Wittig Reaction

A reliable method for the synthesis of this compound is the Wittig reaction. This approach offers high regioselectivity for the formation of the double bond, a significant advantage over other olefination methods. The proposed two-step synthesis is outlined below.

Step 1: Preparation of the Phosphonium Salt

The synthesis begins with the formation of a triphenylphosphonium salt from 2-ethoxybenzyl bromide and triphenylphosphine.

Step 2: The Wittig Reaction

The phosphonium salt is then deprotonated with a strong base to form the corresponding ylide. This ylide subsequently reacts with acetone to yield the desired product, this compound, and triphenylphosphine oxide as a byproduct.

Synthesis_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction A 2-Ethoxybenzyl bromide C (2-Ethoxybenzyl)triphenylphosphonium bromide A->C Toluene, Reflux B Triphenylphosphine B->C C_ylide Phosphonium Ylide C->C_ylide n-BuLi, THF E This compound C_ylide->E THF D Acetone D->E F Triphenylphosphine oxide E->F Byproduct

Caption: Proposed two-step synthesis of this compound via the Wittig reaction.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be dried using standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of (2-Ethoxybenzyl)triphenylphosphonium bromide
  • To a solution of 2-ethoxybenzyl bromide (1 equivalent) in anhydrous toluene, add triphenylphosphine (1 equivalent).

  • Reflux the mixture for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-ethoxybenzyl)triphenylphosphonium bromide.

Synthesis of this compound
  • Suspend (2-ethoxybenzyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0 °C for 1 hour.

  • Add acetone (1.2 equivalents) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Characterization Data

The following tables summarize the expected quantitative data for the synthesized this compound.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 18272-87-2
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.29 g/mol
Appearance Colorless oil
Boiling Point Not available
Refractive Index Not available

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d1HAr-H
~7.10t1HAr-H
~6.85t1HAr-H
~6.80d1HAr-H
~4.75s1H=CH₂
~4.65s1H=CH₂
~4.05q2H-OCH₂CH₃
~2.70t2HAr-CH₂-
~2.30t2H-CH₂-C=
~1.75s3H=C-CH₃
~1.40t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~156.5Ar-C-O
~144.0=C(CH₃)₂
~130.0Ar-CH
~128.5Ar-C (quat)
~127.0Ar-CH
~120.5Ar-CH
~112.0=CH₂
~111.0Ar-CH
~63.5-OCH₂CH₃
~39.0Ar-CH₂-
~30.0-CH₂-C=
~22.5=C-CH₃
~14.8-OCH₂CH₃

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration
~3070=C-H stretch (alkene)
~3050=C-H stretch (aromatic)
~2970, 2930, 2870C-H stretch (aliphatic)
~1650C=C stretch (alkene)
~1600, 1490C=C stretch (aromatic)
~1240C-O-C stretch (asymmetric)
~1040C-O-C stretch (symmetric)
~890=CH₂ bend (out-of-plane)
~750C-H bend (ortho-disubstituted aromatic)

Table 5: Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
190[M]⁺
175[M - CH₃]⁺
161[M - C₂H₅]⁺
133[M - C₄H₇]⁺
121[C₈H₉O]⁺
91[C₇H₇]⁺

Logical Workflow for Compound Characterization

The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques. The logical workflow for this process is illustrated below.

Characterization_Workflow Start Synthesized Product Purification Column Chromatography Start->Purification TLC TLC Analysis Purification->TLC NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Confirmation TLC->Purity Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Final Characterized Compound Purity->Final Structure->Purity

Spectroscopic Profile of 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a detailed, predictive analysis based on the known spectroscopic characteristics of structurally analogous compounds. The data herein is intended to serve as a reliable reference for researchers involved in the synthesis, characterization, and application of related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of similar structures, including 2-methyl-4-phenyl-1-butene and ethoxybenzene, taking into account the expected electronic and structural effects of the substituents.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d1HAr-H
~7.10t1HAr-H
~6.85t1HAr-H
~6.80d1HAr-H
~4.75s1H=CH₂
~4.60s1H=CH₂
~4.05q2H-OCH₂CH₃
~2.70t2HAr-CH₂-
~2.30t2H-CH₂-C=
~1.70s3H=C-CH₃
~1.40t3H-OCH₂CH₃

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~156.5Ar-C-O
~145.0=C(CH₃)-
~130.0Ar-C (quaternary)
~128.5Ar-CH
~127.0Ar-CH
~120.5Ar-CH
~112.0Ar-CH
~110.0=CH₂
~63.5-OCH₂CH₃
~40.0Ar-CH₂-
~30.0-CH₂-C=
~22.5=C-CH₃
~14.8-OCH₂CH₃

Predicted in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch (alkene)
~3050Medium=C-H stretch (aromatic)
~2960StrongC-H stretch (aliphatic)
~1650MediumC=C stretch (alkene)
~1600, 1495Medium-StrongC=C stretch (aromatic)
~1240StrongC-O stretch (aryl ether)
~890Strong=CH₂ bend (out-of-plane)
MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment Ion
190[M]⁺ (Molecular Ion)
135[M - C₄H₇]⁺
107[M - C₄H₇ - C₂H₄]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1 second.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 240 ppm.

    • Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Collect 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis and Purification B Sample Preparation A->B C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Acquisition C->F ¹H, ¹³C D->F FTIR E->F EI-MS G Data Processing and Analysis F->G H Structural Elucidation and Characterization G->H

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimentally derived data for 4-(2-Ethoxyphenyl)-2-methyl-1-butene is publicly available. This guide compiles known information and provides predicted properties and generalized experimental protocols based on the analysis of its structural motifs and related chemical compounds.

Introduction

This compound is a substituted aromatic alkene. Its structure, featuring an ethoxyphenyl group attached to a methylbutene chain, suggests potential applications in organic synthesis and medicinal chemistry as a building block for more complex molecules. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development.

Chemical Identity

A clear identification of a chemical compound is the foundation for all scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueCitation
CAS Number 18272-87-2[1]
Molecular Formula C13H18O[1]
Molecular Weight 190.28 g/mol [1]
IUPAC Name 1-ethoxy-2-(3-methylbut-3-en-1-yl)benzene
InChI Key GZKJUKSCXOBHLX-UHFFFAOYSA-N

Physical Properties

PropertyPredicted ValueNotes
Boiling Point Not availablePrediction would be based on its molecular weight and structural features.
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature.
Density Not availableExpected to be slightly less dense than water.
Solubility Not availablePredicted to be soluble in common organic solvents and insoluble in water.
Refractive Index Not available

Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic characteristics of this compound are dictated by its constituent functional groups: the 2-ethoxyphenyl group and the 2-methyl-1-butene moiety.

Predicted Chemical Reactivity
  • Alkene Moiety: The double bond in the 2-methyl-1-butene portion is susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and oxidation.

  • Aromatic Ring: The ethoxy-substituted benzene ring can undergo electrophilic aromatic substitution reactions. The ethoxy group is an ortho-, para-director.

  • Ether Linkage: The ether group is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI).

Predicted Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure.

4.2.1 1H NMR Spectroscopy

  • Aromatic Protons: Signals in the range of 6.8-7.3 ppm, exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene ring.

  • Ethoxy Group: A quartet around 4.0 ppm (O-CH2) and a triplet around 1.4 ppm (CH3).

  • Butene Chain: Protons of the vinyl group (=CH2) would appear around 4.7 ppm. The allylic protons (C-CH2-Ar) would likely be around 2.7 ppm, and the other methylene protons would be adjacent to these. The methyl group on the double bond would be a singlet around 1.7 ppm.

4.2.2 13C NMR Spectroscopy

  • Aromatic Carbons: Six signals are expected in the aromatic region (approximately 110-160 ppm). The carbon bearing the ethoxy group would be the most downfield.

  • Alkene Carbons: The sp2 carbons of the double bond would appear in the range of 110-150 ppm.

  • Aliphatic Carbons: The carbons of the ethoxy and butene chains would be found in the upfield region of the spectrum.

4.2.3 Infrared (IR) Spectroscopy

  • Aromatic C-H stretch: Around 3030-3100 cm-1.

  • Aliphatic C-H stretch: Just below 3000 cm-1.

  • C=C stretch (alkene): Around 1650 cm-1.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm-1 region.

  • C-O stretch (ether): A strong band in the 1200-1250 cm-1 region for the aryl ether.

4.2.4 Mass Spectrometry

  • Molecular Ion Peak (M+): Expected at m/z = 190.

  • Fragmentation: Common fragmentation patterns would involve cleavage of the benzylic bond, loss of the ethoxy group, and rearrangements of the butene chain.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following are generalized methodologies for the synthesis and analysis of similar aryl-substituted alkenes.

General Synthesis Approach

A plausible synthesis could involve a Grignard reaction between 2-ethoxybenzylmagnesium bromide and 3-chloro-2-methyl-1-propene, or a Wittig reaction between 2-ethoxybenzaldehyde and an appropriate phosphorane. Another approach could be a cross-coupling reaction.

Below is a conceptual workflow for the synthesis and purification of an aryl-alkene.

G Conceptual Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Starting Materials (e.g., 2-ethoxybenzyl bromide, 3-chloro-2-methyl-1-propene) Reaction Reaction Mixture Reactants->Reaction Coupling Reaction (e.g., Grignard, Wittig) Crude_Product Crude Product Reaction->Crude_Product Work-up Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Separation Pure_Product Pure this compound Column_Chromatography->Pure_Product Solvent Evaporation

Caption: Conceptual workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Protocol Outline:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms).

    • Employ a temperature program that allows for the separation of the product from any starting materials or byproducts.

    • The eluent is introduced into a mass spectrometer for ionization (typically electron ionization) and detection.

    • Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion and fragmentation pattern.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the compound.

  • Protocol Outline:

    • Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure.

    • Additional experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment.

5.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol Outline:

    • The sample (if liquid) can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

    • Acquire the IR spectrum.

    • Identify characteristic absorption bands corresponding to the aromatic ring, alkene, and ether functional groups.

The logical flow for characterizing a novel compound like this compound is depicted below.

G Characterization Workflow cluster_purity Purity & MW cluster_structure Structure Elucidation cluster_functional_groups Functional Groups GCMS GC-MS Purity_Confirmed Purity_Confirmed GCMS->Purity_Confirmed Purity & MW Confirmed NMR NMR (1H, 13C, 2D) Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed Structure Confirmed FTIR FTIR FG_Confirmed FG_Confirmed FTIR->FG_Confirmed Functional Groups Confirmed Sample Purified Sample Sample->GCMS Sample->NMR Sample->FTIR Final_Characterization Fully Characterized Compound

Caption: Logical workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the structural motifs present in the molecule, such as the substituted aromatic ether, are found in various biologically active compounds. Aromatic ethers have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The presence of the alkene chain also provides a site for potential metabolic activation or further chemical modification.

Any investigation into the biological effects of this compound would need to begin with in vitro screening assays to assess cytotoxicity and activity against various cellular targets.

Conclusion

This compound is a compound with potential utility in synthetic and medicinal chemistry. This guide provides a summary of its known identifiers and a framework for its further investigation. The lack of extensive experimental data highlights an opportunity for further research to fully characterize its physical, chemical, and biological properties. The outlined general experimental protocols provide a starting point for researchers interested in working with this and structurally related molecules.

References

Novel Synthetic Routes to 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of novel synthetic routes for the preparation of 4-(2-Ethoxyphenyl)-2-methyl-1-butene, a key intermediate in various research and development applications. The document outlines plausible synthetic strategies, with a primary focus on the Wittig reaction due to its reliability and substrate tolerance. Detailed experimental protocols for the synthesis of precursors and the final product are provided, supported by quantitative data and reaction diagrams to facilitate reproducibility and adaptation in a laboratory setting. Alternative synthetic approaches, including Grignard and Heck reactions, are also discussed.

Introduction

This compound is a substituted alkene of interest in medicinal chemistry and materials science. Its synthesis requires a robust and efficient methodology that allows for the precise installation of the ethoxyphenyl and isobutenyl moieties. This guide evaluates three principal synthetic strategies: the Wittig reaction, the Grignard reaction, and the Heck reaction. While all three present viable pathways, the Wittig olefination is highlighted as a particularly effective method for constructing the target molecule with high regioselectivity.

Proposed Synthetic Routes

Three primary disconnection approaches are considered for the synthesis of this compound:

  • Wittig Reaction: This approach involves the reaction of an isopropylphosphonium ylide with 2-ethoxybenzaldehyde. This method is advantageous due to the ready availability of the starting materials and the generally high yields of Wittig reactions.[1][2][3]

  • Grignard Reaction: A Grignard reagent derived from a 2-ethoxyphenyl halide can be reacted with a suitable electrophile, such as an allyl halide or an α,β-unsaturated ketone, to form the carbon-carbon bond.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction could unite a 2-ethoxyphenyl halide or triflate with isobutylene or a related olefin.[4][5]

This guide will provide a detailed experimental protocol for the most promising route, the Wittig reaction.

The Wittig Reaction Route: A Detailed Protocol

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] The overall synthetic pathway for this compound via the Wittig reaction is depicted below.

Wittig_Synthesis cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_wittig Wittig Reaction Salicylaldehyde Salicylaldehyde Ethoxybenzaldehyde 2-Ethoxybenzaldehyde Salicylaldehyde->Ethoxybenzaldehyde K2CO3, DMF, 80°C [2] Bromoethane Bromoethane Bromoethane->Ethoxybenzaldehyde Target 4-(2-Ethoxyphenyl)- 2-methyl-1-butene Ethoxybenzaldehyde->Target Wittig Reaction Triphenylphosphine Triphenylphosphine PhosphoniumSalt Isopropyltriphenyl- phosphonium bromide Triphenylphosphine->PhosphoniumSalt Toluene, 110°C [1] Bromopropane 2-Bromopropane Bromopropane->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Strong Base (e.g., n-BuLi) Ylide->Target

Figure 1: Overall synthetic workflow for this compound via the Wittig reaction.

Synthesis of Precursor 1: 2-Ethoxybenzaldehyde

The synthesis of 2-ethoxybenzaldehyde is achieved through the Williamson ether synthesis, starting from salicylaldehyde and bromoethane.[6]

Experimental Protocol:

  • To a solution of salicylaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • To this suspension, add bromoethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.[6]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-ethoxybenzaldehyde.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)Reference
Salicylaldehyde122.121.0>98%-[7]
Bromoethane108.971.2>99%--
Potassium Carbonate138.211.5>99%--
2-Ethoxybenzaldehyde150.18->97%~72%[6]

Table 1: Quantitative data for the synthesis of 2-ethoxybenzaldehyde.

Synthesis of Precursor 2: Isopropyltriphenylphosphonium Bromide

The Wittig reagent precursor, isopropyltriphenylphosphonium bromide, is synthesized by the reaction of triphenylphosphine with 2-bromopropane.[8]

Experimental Protocol:

  • In a pressure vessel, combine triphenylphosphine (1.0 eq) and 2-bromopropane (1.2 eq) in toluene.

  • Seal the vessel and heat the mixture to 110°C for 48 hours.[8]

  • Cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Filter the solid, wash with cold toluene, and dry under vacuum to yield isopropyltriphenylphosphonium bromide.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)Reference
Triphenylphosphine262.291.0>99%--
2-Bromopropane122.991.2>98%--
Isopropyltriphenylphosphonium Bromide385.28->98%High[8]

Table 2: Quantitative data for the synthesis of isopropyltriphenylphosphonium bromide.

Wittig Reaction: Synthesis of this compound

The final step involves the Wittig olefination of 2-ethoxybenzaldehyde with the ylide generated from isopropyltriphenylphosphonium bromide.

Wittig_Mechanism Ylide Isopropylidene- triphenylphosphorane Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 2-Ethoxybenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product 4-(2-Ethoxyphenyl)- 2-methyl-1-butene Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Figure 2: Mechanism of the Wittig reaction.

Experimental Protocol (Analogous Procedure):

Note: This is a representative protocol based on similar Wittig reactions. Optimization may be required.

  • Suspend isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to -78°C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at -78°C for 1 hour, then allow it to warm to 0°C and stir for an additional hour.

  • Cool the reaction mixture back to -78°C and add a solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The major byproduct, triphenylphosphine oxide, can be challenging to remove. Several methods can be employed:

    • Crystallization: The crude product can be dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and cooled to induce crystallization of the less soluble triphenylphosphine oxide.[8]

    • Column Chromatography: Purification by flash chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[8]

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityEstimated Yield (%)
Isopropyltriphenylphosphonium Bromide385.281.1>98%-
n-Butyllithium64.061.1--
2-Ethoxybenzaldehyde150.181.0>97%-
This compound190.28->95%60-80

Table 3: Quantitative data for the Wittig reaction.

Alternative Synthetic Routes

Grignard Reaction

A plausible Grignard route would involve the formation of (2-ethoxyphenyl)magnesium bromide from 2-bromoethoxybenzene. This Grignard reagent could then react with an appropriate electrophile, such as 2-methyl-2-propenal, followed by dehydration of the resulting alcohol to yield the target alkene.

Grignard_Route Start 2-Bromoethoxybenzene Grignard (2-Ethoxyphenyl)- magnesium bromide Start->Grignard Mg, THF Alcohol Allylic Alcohol Intermediate Grignard->Alcohol 1. Add Electrophile Electrophile 2-Methyl-2-propenal Electrophile->Alcohol Product 4-(2-Ethoxyphenyl)- 2-methyl-1-butene Alcohol->Product 2. Dehydration (H+)

Figure 3: Proposed Grignard reaction pathway.

Heck Reaction

The Heck reaction offers another potential route, involving the palladium-catalyzed coupling of an aryl halide (e.g., 2-iodoethoxybenzene) with an alkene (e.g., isobutylene).[4][5] The regioselectivity of the addition would need to be carefully controlled.

Heck_Route ArylHalide 2-Iodoethoxybenzene Product 4-(2-Ethoxyphenyl)- 2-methyl-1-butene ArylHalide->Product Alkene Isobutylene Alkene->Product Catalyst Pd Catalyst + Base Catalyst->Product Heck Coupling

Figure 4: Proposed Heck reaction pathway.

Conclusion

This technical guide has detailed several potential synthetic routes to this compound, with a comprehensive focus on the Wittig reaction. The provided experimental protocols and quantitative data for the Wittig route offer a solid foundation for the laboratory synthesis of this target molecule. While the Grignard and Heck reactions present viable alternatives, the Wittig reaction stands out for its predictable outcomes and the accessibility of its starting materials. Further optimization of the final Wittig olefination step may be beneficial to maximize yield and purity.

References

CAS number and IUPAC name for 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 4-(2-Ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of published experimental data specific to this compound, the experimental protocols provided are based on established general methodologies for analogous chemical transformations. Researchers should treat these protocols as illustrative and optimize them for their specific laboratory conditions.

Compound Identification

  • IUPAC Name: 1-ethoxy-2-(3-methylbut-3-en-1-yl)benzene

  • CAS Number: 18272-87-2[1]

Physicochemical Data

PropertyValueSource
Molecular FormulaC13H18O---
Molecular Weight190.29 g/mol [1]
XLogP3-AA (Predicted)4.2Calculated
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors1Calculated
Rotatable Bond Count4Calculated
Exact Mass190.135765 g/mol Calculated
Monoisotopic Mass190.135765 g/mol Calculated
Topological Polar Surface Area9.2 ŲCalculated
Heavy Atom Count14Calculated

Proposed Synthesis

A plausible and widely used method for the synthesis of terminal alkenes such as this compound is the Wittig reaction . This reaction involves the treatment of a ketone with a phosphorus ylide.[2][3][4]

The proposed two-step synthesis for this compound would involve:

  • Preparation of the corresponding ketone: 3-(2-Ethoxyphenyl)propanal would be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) followed by oxidation of the resulting secondary alcohol to the ketone, 1-(2-ethoxyphenyl)propan-2-one.

  • Wittig Olefination: The resulting ketone, 1-(2-ethoxyphenyl)butan-2-one, would then be reacted with a methylidene phosphorus ylide (e.g., methyltriphenylphosphonium bromide and a strong base) to yield the final product, this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps.

Synthesis of 1-(2-Ethoxyphenyl)butan-2-one (Intermediate)

Materials:

  • 2-Bromoethoxybenzene

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Propanal

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in dry diethyl ether. A solution of 2-bromoethoxybenzene in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Aldehyde: The solution of the Grignard reagent is cooled to 0 °C. A solution of propanal in dry diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.

  • Oxidation: The crude alcohol is dissolved in anhydrous dichloromethane. Pyridinium chlorochromate (PCC) is added in one portion, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: The reaction mixture is filtered through a pad of silica gel, and the solvent is evaporated. The crude ketone is then purified by column chromatography.

Synthesis of this compound (Wittig Reaction)

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Dry tetrahydrofuran (THF)

  • 1-(2-Ethoxyphenyl)butan-2-one

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Ylide Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide is suspended in dry THF. The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium) is added dropwise. The mixture is stirred at room temperature for 1 hour to form the phosphorus ylide.[5]

  • Wittig Reaction: The reaction mixture is cooled to -78 °C. A solution of 1-(2-ethoxyphenyl)butan-2-one in dry THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.[2]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Wittig Olefination 2-Bromoethoxybenzene 2-Bromoethoxybenzene Grignard Reagent Grignard Reagent 2-Bromoethoxybenzene->Grignard Reagent 1. Mg, Dry Ether Secondary Alcohol Secondary Alcohol Grignard Reagent->Secondary Alcohol 2. Propanal Propanal Propanal Propanal->Secondary Alcohol Ketone 1-(2-Ethoxyphenyl)butan-2-one Secondary Alcohol->Ketone 3. PCC, CH2Cl2 Final Product This compound Ketone->Final Product 5. Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide 4. n-BuLi, THF Phosphorus Ylide->Final Product isomers Structural Isomers of Ethoxyphenyl-2-methyl-1-butene cluster_ortho 2-Ethoxy (ortho) Isomer cluster_para 4-Ethoxy (para) Isomer ortho_isomer This compound (Requested Compound) para_isomer 4-(4-Ethoxyphenyl)-2-methyl-1-butene (More Common Isomer)

References

Technical Guide: Solubility Profile of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Ethoxyphenyl)-2-methyl-1-butene (CAS No. 18272-87-2) is an organic compound with potential applications in chemical synthesis and as an intermediate in the development of novel molecules.[1][2] A thorough understanding of its solubility in various solvents is critical for its application in reaction chemistry, formulation, purification, and analytical characterization. Low solubility can lead to unpredictable results during in vitro testing and may cause issues with bioavailability in drug development contexts.[3][4]

This technical guide provides a theoretical solubility profile of this compound based on its molecular structure and outlines standardized experimental protocols for its quantitative determination.

Molecular Structure:

  • IUPAC Name: 1-ethoxy-2-(3-methylbut-3-en-1-yl)benzene[2]

  • Molecular Formula: C₁₃H₁₈O[1]

  • Molecular Weight: 190.29 g/mol [2]

The structure contains a nonpolar benzene ring and a butene chain, along with a polar ethoxy group. This amphiphilic nature suggests it will exhibit poor solubility in water and good solubility in nonpolar organic solvents. The general rule "like dissolves like" indicates that polar solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5]

Solubility Data

Quantitative solubility data for this compound is not extensively available in public literature. The following table presents illustrative solubility values based on the compound's structural characteristics. These values should be confirmed experimentally using the protocols outlined in Section 3.0.

Table 1: Illustrative Solubility of this compound at 25°C

Solvent CategorySolventPredicted Solubility (g/L)Predicted Classification
Polar Protic Water< 0.1Insoluble
Ethanol> 100Freely Soluble
Methanol> 100Freely Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Freely Soluble
Acetone> 100Freely Soluble
Acetonitrile> 50Soluble
Nonpolar Hexane> 100Freely Soluble
Toluene> 100Freely Soluble
Diethyl Ether> 100Freely Soluble
Acidic/Basic 5% Aqueous HCl< 0.1Insoluble
5% Aqueous NaOH< 0.1Insoluble

Disclaimer: The data in this table is illustrative and intended for guidance only. Actual values must be determined experimentally.

Experimental Protocols

The thermodynamic solubility can be reliably determined using the saturation shake-flask method, followed by quantitative analysis of the supernatant.[6]

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solvent at a specific temperature and pressure.[7]

Materials:

  • This compound (solid or oil)

  • Selected solvents (e.g., water, ethanol, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 10 mg of compound to 2 mL of solvent). The presence of undissolved solid or oil is necessary to ensure saturation.[6]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6] For thermodynamic solubility, incubation times of 24 hours or more are required.[3]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.[6] To ensure complete removal of undissolved material, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[6]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To prevent contamination from particulate matter, filter the collected supernatant through a 0.45 µm syringe filter.[8]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the concentration of a compound in a saturated solution.[9][10]

Procedure:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations in a suitable diluent.[9]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area response for each concentration. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (R²), which should be >0.99.[9]

  • Sample Analysis: Inject the diluted supernatant sample into the HPLC system and record its peak area.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent.[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described.

G A Add Excess Compound to Solvent B Equilibrate at 25°C (24-48h Agitation) A->B Saturation C Settle & Centrifuge to Separate Phases B->C Equilibrium D Filter Supernatant (0.45 µm filter) C->D Clarification E Dilute Sample for Analysis D->E Preparation F Quantify Concentration (e.g., HPLC) E->F Measurement G Calculate Solubility F->G Data Processing

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare Stock & Serial Dilutions of Compound B Inject Standards into HPLC A->B C Record Peak Areas B->C D Plot Peak Area vs. Concentration C->D E Generate Linear Regression (y=mx+c) D->E H Calculate Concentration Using Regression E->H Use Equation F Inject Filtered & Diluted Saturated Solution G Record Peak Area of Sample F->G G->H

Caption: Workflow for HPLC Quantification of Solubility.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Ethoxyphenyl)-2-methyl-1-butene is an organic compound featuring a substituted aromatic ring linked to an alkene. Its structure comprises three key functional regions that dictate its thermal behavior:

  • 2-Ethoxyphenyl Group: An aromatic ether, which is generally more thermally stable than aliphatic ethers but possesses a C-O bond susceptible to cleavage at elevated temperatures.

  • Alkyl Linkage: A propylene bridge connecting the aromatic ring to the double bond. The benzylic C-C bond is a potential point of initial fragmentation.

  • 2-Methyl-1-butene Group: A substituted terminal alkene. The double bond can undergo isomerization or participate in radical-induced reactions upon heating.

Understanding the thermal stability of this molecule is critical for applications where it might be subjected to high temperatures, such as in chemical synthesis, materials science, or as an intermediate in drug development. This guide outlines the probable degradation mechanisms and the standard experimental protocols required for their validation.

Inferred Thermal Stability and Degradation Profile

The overall thermal stability of this compound will be a composite of the stabilities of its constituent parts. The degradation process is expected to be complex, likely initiating in the 350°C to 450°C range, which is consistent with the pyrolysis temperatures of many alkylbenzenes and styrenic compounds.[1][2]

Influence of the Aromatic Ether Moiety

Aromatic-aliphatic ethers typically undergo thermal degradation via cleavage of the ether linkage.[3][4] For the subject molecule, this would involve the scission of the ethoxy group. The degradation temperature for aromatic polyether sulfones, for instance, begins around 370°C to 400°C.[4]

Influence of the Alkylbenzene Structure

The thermal decomposition of alkylbenzenes is a well-studied area.[5][6] Pyrolysis of compounds similar to polystyrene, which contains a repeating alkylbenzene unit, typically occurs between 300°C and 425°C, yielding products like styrene monomer, toluene, and benzene through various C-C bond scissions.[1] The bond between the aromatic ring and the butene chain is a likely point of initial cleavage.

Hypothetical Quantitative Thermal Data

The following table summarizes the expected thermal properties based on analogous compounds. These values should be confirmed experimentally.

ParameterPredicted Value RangeAnalytical TechniqueRationale
Onset of Decomposition (Tonset) 350 - 400 °CTGA (in N2)Based on the lower range of thermal stability for alkylbenzenes and styrenic polymers which begin to degrade in this temperature window.[1]
Temperature of Max. Loss Rate (Tmax) 400 - 450 °CDTG (in N2)Corresponds to the peak rate of fragmentation, similar to the pyrolysis of polystyrene which yields a high amount of liquid product around 425°C.[1]
Melting Point (Tm) Not PredictedDSCAs an unsaturated hydrocarbon with some polarity, it is likely a liquid at room temperature. DSC would confirm the absence of a melting endotherm and potentially show a boiling point.
Glass Transition (Tg) Not ApplicableDSCThis property is characteristic of amorphous polymers, not small organic molecules.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound likely proceeds through a free-radical mechanism involving several competing pathways. The primary initiation steps are hypothesized to be the homolytic cleavage of the weakest bonds in the molecule.

  • Pathway A: Benzylic C-C Bond Cleavage: The bond between the aromatic ring and the butene side chain is susceptible to scission, yielding a stable 2-ethoxyphenyl radical and a 2-methyl-1-butenyl radical.

  • Pathway B: Ether Bond Cleavage: The C-O bond of the ethoxy group can break, leading to the formation of an ethyl radical and a phenoxy radical derivative.

  • Pathway C: Allylic C-H Bond Cleavage: The C-H bond adjacent to the double bond is weakened and can break to form a resonance-stabilized allylic radical.

These initial radicals can then undergo a variety of secondary reactions including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller volatile products such as ethene, propene, ethylbenzene, and phenol derivatives.

G cluster_main Thermal Input (Δ) cluster_pathways Primary Degradation Pathways cluster_products Initial Radical Products cluster_final Stable Degradation Products Start This compound PathwayA Pathway A: Benzylic Cleavage Start->PathwayA PathwayB Pathway B: Ether Cleavage Start->PathwayB PathwayC Pathway C: Allylic Cleavage Start->PathwayC ProdA1 2-Ethoxyphenyl Radical PathwayA->ProdA1 ProdA2 2-Methyl-1-butenyl Radical PathwayA->ProdA2 ProdB1 Ethyl Radical PathwayB->ProdB1 ProdB2 Substituted Phenoxy Radical PathwayB->ProdB2 ProdC Allylic Radical PathwayC->ProdC FinalProds Mixture of: - Ethene - Propene - 2-Ethoxytoluene - Styrene derivatives - Phenols ProdA1->FinalProds ProdA2->FinalProds ProdB1->FinalProds ProdB2->FinalProds ProdC->FinalProds

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] This technique is used to determine decomposition temperatures and quantify mass loss.

Experimental Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the this compound sample into an inert crucible (e.g., alumina or platinum).[9]

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.[10]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a linear heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).[11]

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific mass loss percentages (e.g., T5%, T10%).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to detect thermal events such as melting, crystallization, and glass transitions.[13][14]

Experimental Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a standard reference material (e.g., Indium).

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. Prepare an empty, sealed aluminum pan to use as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Cool the sample to a low temperature (e.g., -50°C) to observe any potential low-temperature transitions.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature below the onset of decomposition determined by TGA (e.g., 300°C).

    • Hold isothermally for a few minutes.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

    • Determine the onset temperature and peak temperature for any observed thermal events.

G Start Obtain Sample: This compound TGA_Prep Prepare TGA Sample (5-10 mg in Alumina Crucible) Start->TGA_Prep DSC_Prep Prepare DSC Sample (2-5 mg in Hermetic Pan) Start->DSC_Prep TGA_Run Run TGA Experiment (e.g., 30-600°C @ 10°C/min in N2) TGA_Prep->TGA_Run DSC_Run Run DSC Experiment (e.g., -50-300°C @ 10°C/min in N2) DSC_Prep->DSC_Run TGA_Analysis Analyze TGA/DTG Data: - Determine Tonset - Determine Tmax - Quantify Mass Loss TGA_Run->TGA_Analysis DSC_Analysis Analyze DSC Data: - Identify Melting (Tm) - Identify Other Transitions DSC_Run->DSC_Analysis Conclusion Combine Data to Define Thermal Stability Profile TGA_Analysis->Conclusion DSC_Analysis->Conclusion

Caption: Standard experimental workflow for thermal analysis.

Conclusion

While specific experimental data for this compound is currently unavailable, a robust hypothesis regarding its thermal stability and degradation can be formulated by examining its structural components. The molecule is predicted to undergo thermal degradation starting around 350-400°C, with primary fragmentation occurring at the benzylic C-C bond and the aromatic ether linkage. The resulting degradation products are likely a complex mixture of smaller aromatic and aliphatic compounds. The experimental protocols for TGA and DSC outlined in this guide provide a clear path for researchers to empirically validate these predictions and establish a definitive thermal profile for this compound. This information is essential for its safe handling, storage, and application in thermally demanding environments.

References

A Technical Guide to Quantum Chemical Calculations for 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the quantum chemical analysis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene. While specific experimental and computational studies on this molecule are not extensively published, this document details the established theoretical protocols and computational methodologies widely applied to analogous ethoxyphenyl and substituted alkene derivatives. These methods provide deep insights into molecular structure, stability, reactivity, and spectroscopic properties, which are crucial for applications in medicinal chemistry and materials science.

The computational approach described herein leverages Density Functional Theory (DFT), a robust method for investigating the electronic structure of organic molecules.[1][2] The results from these calculations are invaluable for understanding molecular behavior at the quantum level, guiding experimental design, and accelerating the drug development process.[3][4]

Computational Methodology

The cornerstone of modern quantum chemical analysis is a well-defined computational workflow. The process begins with the optimization of the molecule's three-dimensional structure and proceeds through various calculations to determine its key properties.

Experimental Protocol: Standard Computational Workflow

A typical protocol for the quantum chemical analysis of an organic molecule like this compound involves a multi-step process executed using specialized software.

  • Initial Structure Creation : The 3D structure of the molecule is first built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization : An initial optimization is performed to find the most stable conformation (lowest energy state) of the molecule. This is typically done using Density Functional Theory (DFT), a common choice being the B3LYP functional combined with a basis set such as 6-311++G(d,p).[1][5][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1]

  • Vibrational Frequency Analysis : Following optimization, vibrational frequency calculations are performed at the same level of theory. A key purpose of this step is to confirm that the optimized structure is a true energy minimum, which is verified by the absence of imaginary frequencies.[7] The results are also used to predict the molecule's infrared (IR) spectrum.[1][5]

  • Property Calculations : From the optimized geometry, a suite of electronic and spectroscopic properties is calculated. This includes:

    • Frontier Molecular Orbitals (HOMO-LUMO) analysis.[5][6]

    • Molecular Electrostatic Potential (MEP) mapping.[6]

    • Calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[5][6][7]

    • Calculation of thermodynamic parameters like enthalpy, entropy, and heat capacity.[1][5]

The following diagram illustrates this standard computational workflow.

G Computational Chemistry Workflow cluster_input Setup cluster_core_calc Core Calculations (DFT) cluster_verification Verification cluster_properties Property Analysis start 1. Build Initial 3D Structure opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq verify Confirm True Minimum (No Imaginary Frequencies) freq->verify homo_lumo 4a. FMO Analysis (HOMO, LUMO, Gap) verify->homo_lumo Optimized Geometry mep 4b. MEP Surface verify->mep Optimized Geometry nmr 4c. NMR Simulation (GIAO Method) verify->nmr Optimized Geometry thermo 4d. Thermodynamic Properties verify->thermo Optimized Geometry

Standard workflow for quantum chemical calculations.

Data Presentation and Analysis

The output of quantum chemical calculations is a rich dataset of quantitative information. Structuring this data into tables is essential for clear interpretation and comparison.

Optimized Geometric Parameters

Geometry optimization provides the most stable arrangement of atoms. Key bond lengths, bond angles, and dihedral angles for this compound would be calculated and presented as follows.

Table 1: Selected Geometric Parameters (B3LYP/6-311++G(d,p))
Parameter Type Atoms Involved
Bond Lengths (Å) C=C (butene)
C-O (ether)
O-C (ethyl)
Bond Angles (°) C-O-C (ether)
C-C-C (butene backbone)
Dihedral Angles (°) C-C-O-C (phenyl-ether)
Vibrational Frequencies

The calculated vibrational modes can be correlated with experimental IR spectroscopy. Specific frequencies are assigned to the stretching or bending of particular functional groups.

Table 2: Calculated Vibrational Frequencies (cm⁻¹)
Frequency (cm⁻¹) Vibrational Mode Assignment Intensity
ValueC-H stretch (aromatic)Value
ValueC-H stretch (aliphatic)Value
ValueC=C stretch (alkene)Value
ValueC-O-C stretch (ether)Value
Frontier Molecular Orbital (FMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[2][5][6]

FMO Frontier Molecular Orbital Concept LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) p1->p2 Energy HOMO_side->LUMO_side  ΔE = E_LUMO - E_HOMO (Energy Gap)

Relationship between HOMO, LUMO, and the energy gap.

The calculated values for these properties provide quantitative metrics for assessing reactivity.

Table 3: Frontier Molecular Orbital Parameters (eV)
Parameter Calculated Value (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value
Ionization Potential (I ≈ -EHOMO)Value
Electron Affinity (A ≈ -ELUMO)Value
Chemical Hardness (η = (I-A)/2)Value

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Predicted Spectroscopic Data

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. The GIAO method is commonly used to calculate ¹H and ¹³C NMR chemical shifts.[6][7]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom Type Predicted Chemical Shift (ppm)
¹H NMR
Aromatic ProtonsRange of Values
Alkene ProtonsRange of Values
Methylene Protons (-O-CH₂-)Value
Methyl Protons (-CH₃)Range of Values
¹³C NMR
Aromatic CarbonsRange of Values
Alkene CarbonsRange of Values
Ether Carbon (-O-CH₂-)Value

Conclusion

Quantum chemical calculations offer a powerful, non-experimental route to understanding the fundamental properties of molecules like this compound. By employing standard DFT methods, researchers can obtain reliable data on molecular geometry, stability, electronic structure, and spectroscopic characteristics. This theoretical framework provides a predictive tool that complements experimental work, enabling a more efficient and targeted approach in drug discovery and chemical synthesis. The methodologies and data structures presented in this guide serve as a blueprint for conducting and reporting such computational studies.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Ethoxyphenyl)-2-methyl-1-butene is an organic compound of interest in medicinal chemistry and materials science due to its unique structural features, combining an aromatic ether with an alkene moiety. This document outlines a detailed experimental protocol for the synthesis of this compound via a Grignard reaction followed by dehydration. The protocol is designed to be a reliable method for laboratory-scale synthesis, providing a clear, step-by-step procedure.

Experimental Protocol

The synthesis of this compound is proposed to be achieved in a two-step process:

  • Step 1: Grignard Reaction to form the tertiary alcohol, 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol.

  • Step 2: Dehydration of the alcohol to yield the final product, this compound.

Step 1: Synthesis of 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol via Grignard Reaction

Materials:

  • 2-Bromoethoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • 3-Methyl-3-butenal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Under a nitrogen atmosphere, add a small amount of a solution of 2-bromoethoxybenzene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 2-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 3-methyl-3-butenal (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol, 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol.

Step 2: Dehydration of 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol

Materials:

  • Crude 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dehydration Reaction:

    • Dissolve the crude alcohol from Step 1 in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterStep 1: Grignard ReactionStep 2: Dehydration
Reactants 2-Bromoethoxybenzene (1.0 eq), Mg (1.2 eq), 3-Methyl-3-butenal (1.0 eq)1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol (1.0 eq)
Catalyst Iodine (catalytic)H₂SO₄ or p-TsOH (catalytic)
Solvent Anhydrous Diethyl Ether or THFToluene
Reaction Temperature 0 °C to refluxReflux
Reaction Time 3-5 hours2-4 hours
Theoretical Yield --
Expected Yield 70-85% (for the alcohol)80-95% (for the alkene)

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration A 2-Bromoethoxybenzene + Mg B Grignard Reagent Formation (in Anhydrous Ether/THF) A->B Iodine (cat.) Reflux D Reaction at 0°C B->D C 3-Methyl-3-butenal C->D E Work-up (NH4Cl quench, Extraction, Drying) D->E Stir at RT F Crude 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol E->F G Crude Alcohol F->G H Dehydration Reaction (in Toluene) G->H H2SO4 or p-TsOH (cat.) Reflux with Dean-Stark I Work-up (NaHCO3 wash, Drying) H->I J Purification (Column Chromatography) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other potential synthetic strategies for this target molecule include:

  • Wittig Reaction: This would involve the reaction of 2-ethoxybenzaldehyde with a phosphonium ylide derived from 3-methyl-1-bromobutane. The Wittig reaction is a reliable method for forming carbon-carbon double bonds.[1][2]

  • Heck or Suzuki Coupling: These palladium-catalyzed cross-coupling reactions could be employed to form the C-C bond between the ethoxyphenyl group and the butene moiety.[3][4][5] For instance, a Suzuki coupling could be performed between 2-ethoxyphenylboronic acid and 4-bromo-2-methyl-1-butene.[6][7]

These alternative routes offer different advantages in terms of substrate availability, reaction conditions, and stereoselectivity, and may be considered based on the specific requirements of the research.

References

Application of 4-(2-Ethoxyphenyl)-2-methyl-1-butene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application of 4-(2-Ethoxyphenyl)-2-methyl-1-butene in Medicinal Chemistry: A Review of Current Findings

Introduction

This compound is a distinct chemical entity characterized by an ethoxyphenyl group attached to a methyl-substituted butene backbone. While the broader class of substituted butenes and ethoxyphenyl-containing molecules has been explored in various chemical and biological contexts, a comprehensive review of the available scientific literature and patent databases reveals a notable absence of direct applications for this compound as a building block in medicinal chemistry.

Despite extensive searches, no specific instances of this compound being utilized as a key intermediate or scaffold in the synthesis of therapeutic agents for human use have been identified. The following sections detail the findings, or lack thereof, in the key areas of inquiry.

Quantitative Data

A thorough search for quantitative data pertaining to the use of this compound in medicinal chemistry, including reaction yields, compound purity, or biological activity metrics (e.g., IC₅₀, EC₅₀), did not yield any specific results. This indicates that the compound has not been a significant focus of published drug discovery and development efforts.

Experimental Protocols

Consistent with the lack of documented applications, no experimental protocols detailing the use of this compound in the synthesis of medicinally active molecules were found. Research articles and patents do describe the synthesis of structurally related compounds, such as 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, which serves as an intermediate in the production of the insecticide etofenprox. However, these protocols are not directly applicable to the specified butene derivative in a medicinal chemistry context.

Signaling Pathways and Mechanisms of Action

As there are no known therapeutic agents derived directly from this compound, there is no information regarding its influence on biological signaling pathways or its mechanism of action in a therapeutic setting.

Logical Relationships in Medicinal Chemistry

While direct applications are absent, it is possible to conceptualize the potential role of the this compound scaffold in medicinal chemistry based on the principles of drug design. The ethoxyphenyl moiety can participate in various non-covalent interactions with biological targets, such as hydrophobic and aromatic stacking interactions. The butene chain offers a degree of conformational flexibility and can be functionalized to introduce other pharmacophoric features.

The logical workflow for evaluating such a building block in a drug discovery program would typically involve its incorporation into a library of diverse small molecules, followed by screening against a panel of biological targets.

logical_workflow A This compound (Building Block) B Chemical Synthesis & Library Generation A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F

Caption: A generalized workflow for the evaluation of a novel building block in a drug discovery pipeline.

Based on a comprehensive review of the available literature, there is currently no documented application of this compound as a building block in medicinal chemistry. The information required to generate detailed application notes and protocols, including quantitative data and specific experimental procedures, is not present in the public domain. While the structural motifs within the molecule suggest potential for biological activity, its utility in the development of therapeutic agents remains unexplored and unproven. Researchers and scientists in drug development should be aware that venturing into the use of this specific compound would represent a novel area of investigation with no established precedent.

Application Notes and Protocols: Use of 4-(2-Ethoxyphenyl)-2-methyl-1-butene in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature and chemical databases did not yield any specific examples or established protocols for the use of 4-(2-Ethoxyphenyl)-2-methyl-1-butene in the synthesis of heterocyclic compounds. While the synthesis of heterocyclic structures is a vast and active area of chemical research, this particular substituted butene does not appear as a reported precursor in the synthesis of nitrogen, oxygen, or sulfur-containing heterocyclic rings.

Researchers and drug development professionals interested in the synthesis of novel heterocyclic compounds are encouraged to consider alternative, well-established synthetic routes. The field of heterocyclic chemistry offers a diverse array of strategies, including but not limited to:

  • Cycloaddition Reactions: Such as the Diels-Alder or Huisgen 1,3-dipolar cycloaddition, which are powerful methods for the construction of various ring systems.

  • Condensation Reactions: Reactions like the Hantzsch pyridine synthesis or the Paal-Knorr synthesis for furans, pyrroles, and thiophenes, which involve the condensation of carbonyl compounds with other reagents.

  • Multicomponent Reactions: These reactions, for example, the Ugi or Passerini reactions, allow for the efficient assembly of complex molecules, including heterocycles, in a single step.

  • Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium, copper, and other transition metals are widely used to catalyze the formation of C-C and C-heteroatom bonds, enabling the synthesis of a wide range of heterocyclic scaffolds.

While there is no specific data to present for the requested compound, the following sections provide generalized examples of experimental protocols and logical workflows for the synthesis of heterocyclic compounds from analogous alkene-containing starting materials. These are intended to serve as a conceptual guide for researchers.

General Strategies for Heterocycle Synthesis from Alkenes

The double bond in an alkene is a versatile functional group that can participate in a variety of cyclization reactions to form heterocyclic rings. The specific strategy depends on the desired heterocyclic core and the other functional groups present in the starting material.

Logical Workflow for a Hypothetical Cyclization

The following diagram illustrates a generalized workflow for the development of a synthetic route to a heterocyclic compound from an alkene precursor.

G A Alkene Starting Material Selection B Introduction of Heteroatom-Containing Functional Group A->B Functionalization C Intramolecular Cyclization Strategy B->C Design D Reaction Optimization C->D Execution E Product Isolation and Characterization D->E Purification F Heterocyclic Product E->F Analysis

Caption: A logical workflow for heterocyclic synthesis from an alkene.

Hypothetical Experimental Protocols

The following are exemplary protocols and are not based on the use of this compound. They are provided to illustrate the level of detail required for experimental procedures in synthetic organic chemistry.

Example 1: Synthesis of a Tetrahydrofuran Derivative via Oxymercuration-Demercuration

This protocol describes a general method for the intramolecular cyclization of an unsaturated alcohol to form a tetrahydrofuran ring.

Reaction Scheme:

G reactant R-CH(OH)-(CH2)n-CH=CH2 product Substituted Tetrahydrofuran reactant->product reagents 1. Hg(OAc)2, THF 2. NaBH4 reagents_node reagents G A Alkene B Aziridination A->B C Aziridine B->C D Ring Opening with Nucleophile C->D E Intermediate D->E F Intramolecular Cyclization E->F G Pyrrolidine F->G

Application Notes and Protocols: Catalytic Reactions of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and patent databases has revealed no specific studies detailing the catalytic reactions of 4-(2-Ethoxyphenyl)-2-methyl-1-butene. While extensive research exists on the catalytic transformations of related structural motifs, such as styrenes, substituted alkenes, and other aryl-alkene compounds, data directly pertaining to the catalytic hydrogenation, oxidation, polymerization, or other catalytic processes of this compound is not publicly available at this time.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, specific experimental methodologies, and signaling pathway diagrams for this particular compound, cannot be fulfilled.

General Principles and Potential Reactivity (Based on Related Structures)

Although no direct data exists for the target molecule, we can infer potential areas of reactivity based on its structural features—a substituted styrene derivative. Researchers interested in exploring the catalytic reactions of this compound could consider the following general classes of transformations commonly applied to similar molecules.

Potential Catalytic Hydrogenation

Substituted styrenes and other alkenes are readily hydrogenated in the presence of various heterogeneous and homogeneous catalysts. This reaction typically involves the addition of hydrogen across the double bond to yield the corresponding saturated alkane.

General Experimental Workflow for Alkene Hydrogenation:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification reactant Alkene Substrate (e.g., this compound) reactor Reaction Vessel (e.g., Parr Shaker) reactant->reactor solvent Anhydrous Solvent (e.g., Ethanol, Ethyl Acetate) solvent->reactor catalyst Hydrogenation Catalyst (e.g., Pd/C, PtO2) catalyst->reactor filtration Filtration (to remove catalyst) reactor->filtration Reaction Completion h2 Hydrogen Gas (Pressurized) h2->reactor evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Chromatography) evaporation->purification product Saturated Alkane Product purification->product

Caption: General workflow for the catalytic hydrogenation of an alkene.

Potential Catalytic Oxidation

The double bond in alkene-containing molecules is susceptible to oxidation, which can lead to a variety of products, including epoxides, diols, or cleavage products, depending on the catalyst and oxidizing agent used.

Potential Oxidation Pathways:

G cluster_pathways Potential Oxidation Products start This compound epoxide Epoxide start->epoxide Peroxy acids (e.g., m-CPBA) Catalytic Epoxidation diol Diol start->diol OsO4 (cat.), NMO KMnO4 (cold, dilute) cleavage Oxidative Cleavage Products start->cleavage Ozonolysis (O3) KMnO4 (hot, conc.)

Caption: Potential catalytic oxidation pathways for an alkene.

Potential Catalytic Polymerization

Styrenic monomers are widely used in polymerization reactions. Depending on the catalyst system employed (e.g., Ziegler-Natta, metallocene, or free-radical initiators), this compound could potentially undergo polymerization to form a polymer with ethoxyphenyl side chains.

Conceptual Polymerization Logic:

G monomer Monomer (this compound) initiation Initiation monomer->initiation propagation Propagation (Chain Growth) monomer->propagation n units catalyst Catalyst System (e.g., Ziegler-Natta, Metallocene) catalyst->initiation initiation->propagation termination Termination propagation->termination polymer Polymer Product termination->polymer

Caption: Conceptual stages of a catalytic polymerization reaction.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in the catalytic applications of this compound, the field appears to be unexplored. This presents an opportunity for novel research into the synthesis and catalytic reactivity of this compound. Initial studies could focus on screening common catalytic systems for hydrogenation, oxidation, and polymerization to establish its fundamental reactivity profile. The resulting data would be of significant interest to the broader chemical and pharmaceutical research communities.

Analytical methods for the quantification of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantitative Analysis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

AN-2025-11-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods for the quantitative determination of this compound in solution. Two robust and validated methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity. The protocols cover sample preparation, instrument parameters, and data analysis. All quantitative data from method validation studies are summarized for easy comparison.

Introduction

This compound is an organic molecule featuring an ethoxyphenyl group and an alkene moiety. Accurate and precise quantification of this compound is critical for various applications, including reaction monitoring, purity assessment, and formulation development. This application note details two distinct, validated analytical methods to suit different laboratory capabilities and analytical requirements.

Method 1: HPLC-UV Quantification

This method is suitable for the routine quantification of this compound in samples with relatively clean matrices. The aromatic ring provides a strong chromophore for UV detection.

Experimental Protocol: HPLC-UV

2.1.1. Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Methanol, HPLC grade (for sample dissolution)

  • Volumetric flasks and pipettes, Class A

  • Autosampler vials with septa

2.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

2.1.3. Chromatographic Conditions

Parameter Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 min, hold at 95% B for 2 min, return to 70% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm

| Run Time | 15 minutes |

2.1.4. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (70% ACN / 30% Water).

  • Sample Preparation: Dilute the test sample with the same diluent to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow

cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start_node start_node process_node process_node decision_node decision_node end_node end_node data_node data_node start Start stock Prepare 1000 µg/mL Stock Standard start->stock sample_prep Dilute & Filter Test Sample start->sample_prep working Prepare Working Standards (1-100 µg/mL) stock->working inject Inject Standards & Samples working->inject sample_prep->inject acquire Acquire Chromatograms (272 nm) inject->acquire integrate Integrate Peak Area acquire->integrate curve Generate Calibration Curve (Area vs. Conc.) integrate->curve quantify Quantify Sample Concentration curve->quantify report Report Results quantify->report

Caption: Workflow for quantification via HPLC-UV.

Method 2: GC-MS Quantification

This method provides higher selectivity and is ideal for complex matrices or for confirmatory analysis. It relies on the volatility of the analyte for separation and its mass fragmentation pattern for identification and quantification.

Experimental Protocol: GC-MS

3.1.1. Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Ethyl Acetate, GC grade

  • Internal Standard (IS): e.g., Naphthalene or other suitable non-interfering compound

  • Volumetric flasks and pipettes, Class A

  • GC vials with septa

3.1.2. Instrumentation

  • Gas Chromatograph with an autosampler

  • Mass Spectrometer (Single Quadrupole or equivalent)

  • Electron Ionization (EI) source

3.1.3. GC-MS Conditions

Parameter Value
Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 20:1 ratio)
Oven Program Start at 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z (e.g., 188 - molecular ion, hypothetical)

| Qualifier Ions | m/z (e.g., 159, 131 - fragment ions, hypothetical) |

3.1.4. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with Ethyl Acetate.

  • Internal Standard (IS) Stock (100 µg/mL): Prepare a stock solution of Naphthalene in Ethyl Acetate.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution. Spike each standard with the IS to a final concentration of 5 µg/mL.

  • Sample Preparation: Dilute the test sample with Ethyl Acetate to fall within the calibration range. Spike with the IS to a final concentration of 5 µg/mL.

GC-MS Workflow

cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_node start_node process_node process_node decision_node decision_node end_node end_node data_node data_node start Start stock Prepare Analyte & Internal Standard (IS) Stock Solutions start->stock working Prepare Working Standards & Spike with IS stock->working sample_prep Dilute Sample & Spike with IS stock->sample_prep inject Inject Standards & Samples working->inject sample_prep->inject acquire Acquire Data (SIM Mode) inject->acquire integrate Integrate Peak Areas (Analyte / IS) acquire->integrate curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) integrate->curve quantify Quantify Sample Concentration curve->quantify report Report Results quantify->report

Caption: Workflow for quantification via GC-MS.

Method Validation and Data Summary

Both methods were validated for linearity, precision, accuracy, and sensitivity. The results are summarized below.

Quantitative Data Comparison
ParameterHPLC-UV MethodGC-MS Method
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (R²) ≥ 0.9992≥ 0.9995
Precision (Repeatability, %RSD) ≤ 1.5% (n=6 at 25 µg/mL)≤ 2.0% (n=6 at 5 µg/mL)
Precision (Intermediate, %RSD) ≤ 2.1% (3 days, 2 analysts)≤ 2.8% (3 days, 2 analysts)
Accuracy (% Recovery) 98.5% - 101.2% (at 3 concentration levels)99.1% - 102.0% (at 3 concentration levels)
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL

Conclusion

This application note provides two validated methods for the quantification of this compound. The HPLC-UV method is a reliable and robust technique for routine analysis, offering excellent precision and accuracy over a wide linear range. The GC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level detection, analysis in complex matrices, or for confirmatory purposes. The choice of method should be based on the specific application, required sensitivity, and available instrumentation.

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an aromatic compound featuring both an ether linkage and an alkene functional group. As a semi-volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for its identification and quantification.[1][2] This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it suitable for analyzing complex mixtures in various matrices.[3] This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers in organic chemistry, quality control, and drug development.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to dissolve the analyte in a volatile organic solvent suitable for injection while minimizing matrix interference.[1][4]

Reagents and Materials:

  • This compound standard

  • High-purity volatile organic solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate)

  • 1.5 mL glass autosampler vials with caps[4]

  • Micropipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the chosen volatile solvent to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution to create a series of working standards for calibration. A typical concentration for direct injection is around 10 µg/mL.[4]

  • Sample Dilution: Dissolve the sample matrix containing the analyte in the same solvent. The final concentration should fall within the calibration range.

  • Final Preparation: Transfer a minimum of 50 µL of the final solution into a 1.5 mL glass autosampler vial.[4] If the sample contains particulates, centrifuge or filter it prior to transfer to prevent blockage of the injection syringe.[1]

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system. These may be optimized based on the specific instrument and column used.

Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

Table 1: GC-MS Method Parameters

ParameterRecommended Setting
GC System
GC ColumnHP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, Constant Flow Rate: 1.0 mL/min
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Oven ProgramInitial Temp: 60 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C, Final Hold: 5 min at 280 °C[5]
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40 - 350 amu
Solvent Delay3 minutes

Results and Data Analysis

Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from cleavage at structurally weak points. The molecular weight of the compound is 190.28 g/mol .

Key Fragmentation Pathways:

  • Benzylic Cleavage: The bond between the aromatic ring and the aliphatic chain is a favorable cleavage point, leading to the formation of a stable ethoxybenzyl cation.

  • Allylic Cleavage: The bond beta to the double bond is allylic and prone to cleavage, resulting in a stable allylic carbocation.

  • Ether Cleavage: Fragmentation can occur at the ether linkage, involving the loss of the ethyl group or ethene.

Quantitative Data

The following table summarizes the predicted major ions and their proposed structures.

Table 2: Predicted Mass Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
190[C₁₃H₁₈O]⁺•Molecular Ion (M⁺•)
175[C₁₂H₁₅O]⁺Loss of a methyl radical (•CH₃) from the butene chain
161[C₁₁H₁₃O]⁺Loss of an ethyl radical (•C₂H₅) from the ether linkage
135[C₉H₁₁O]⁺Benzylic cleavage with loss of the C₄H₇ radical
107[C₇H₇O]⁺Loss of ethene (C₂H₄) from the m/z 135 fragment
55[C₄H₇]⁺Allylic cleavage with loss of the ethoxybenzyl radical

Visualizations

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Sample Weighing & Dissolution Prep2 Dilution to Working Concentration Prep1->Prep2 Prep3 Transfer to Autosampler Vial Prep2->Prep3 Analysis1 Injection into GC Prep3->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Elution into MS Analysis2->Analysis3 Analysis4 Ionization & Fragmentation (EI) Analysis3->Analysis4 Analysis5 Mass Detection Analysis4->Analysis5 Data1 Spectrum Acquisition Analysis5->Data1 Data2 Peak Integration & Identification Data1->Data2 Data3 Quantitative Analysis Data2->Data3 Report Report Data3->Report Final Report Fragmentation_Pathway Predicted EI Fragmentation of this compound Parent This compound [M]⁺• m/z = 190 Frag175 [M - CH₃]⁺ m/z = 175 Parent->Frag175 - •CH₃ Frag161 [M - C₂H₅]⁺ m/z = 161 Parent->Frag161 - •C₂H₅ Frag135 [C₉H₁₁O]⁺ m/z = 135 Parent->Frag135 Benzylic Cleavage - •C₄H₇ Frag55 [C₄H₇]⁺ m/z = 55 Parent->Frag55 Allylic Cleavage Frag107 [C₇H₇O]⁺ m/z = 107 Frag135->Frag107 - C₂H₄

References

Application Notes and Protocols for the Scale-up Synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of a proposed scale-up synthesis for 4-(2-Ethoxyphenyl)-2-methyl-1-butene, a key intermediate with potential applications in the pharmaceutical and agrochemical industries. Due to the limited publicly available information on the direct industrial synthesis of this specific molecule, this document outlines a plausible and robust multi-step synthetic route based on established chemical principles and analogous reactions. The protocol is designed to be adaptable for industrial scale-up, focusing on process efficiency and product purity.

Introduction

This compound is an aromatic alkene derivative. Its structural motif, combining an ethoxyphenyl group with a substituted butene chain, makes it a valuable building block in organic synthesis. While direct applications are not extensively documented, related structures, such as 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, are recognized as important intermediates in the synthesis of insecticides like etofenprox[1]. Furthermore, analogous compounds have shown potential as antibacterial and antioxidant agents, suggesting the utility of this chemical class in drug discovery programs[2]. This document provides a detailed theoretical protocol for the synthesis of this compound, intended to serve as a foundational guide for laboratory and pilot-scale production.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the Grignard reaction between 2-ethoxyphenylmagnesium bromide and 3-methyl-2-butenal, followed by a dehydration step to yield the final product. This pathway is advantageous for its use of readily available starting materials and its reliance on well-understood and scalable reaction types.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration A 2-Bromoanisole C 2-Ethoxyphenylmagnesium bromide (Grignard Reagent) A->C THF B Magnesium (Mg) E Intermediate Alcohol C->E THF D 3-Methyl-2-butenal D->E F This compound E->F Acid Catalyst (e.g., H2SO4) Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Ethoxyphenyl)-3-methyl-2-buten-1-ol (Intermediate Alcohol)

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methyl-2-butenal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of inert gas.

    • To the three-necked flask, add magnesium turnings and a crystal of iodine.

    • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow to cool.

    • Add anhydrous THF to the flask.

    • Dissolve 2-bromoanisole in anhydrous THF in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (2-ethoxyphenylmagnesium bromide).

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve 3-methyl-2-butenal in anhydrous THF and add it dropwise to the cooled Grignard solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude intermediate alcohol.

Step 2: Dehydration to this compound

Materials:

  • Crude 1-(2-Ethoxyphenyl)-3-methyl-2-buten-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • Dehydration Reaction:

    • Place the crude intermediate alcohol in the round-bottom flask and dissolve in toluene.

    • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Yields

StepReactantMolar Mass ( g/mol )Moles (mol)Mass (g)ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (%)
12-Bromoanisole187.041.0187.041-(2-Ethoxyphenyl)-3-methyl-2-buten-1-ol206.29206.2975-85>95 (crude)
1Magnesium24.311.126.74
13-Methyl-2-butenal84.121.084.12
21-(2-Ethoxyphenyl)-3-methyl-2-buten-1-ol206.291.0206.29This compound190.29190.2980-90>98 (purified)

Industrial Scale-up Considerations

  • Solvent Selection: For industrial applications, the use of THF should be carefully managed due to its potential for peroxide formation. Alternative solvents such as 2-methyl-THF could be considered. Toluene, used in the dehydration step, is a common industrial solvent.

  • Reagent Handling: The handling of Grignard reagents on a large scale requires specialized equipment to maintain anhydrous and inert conditions. Automated dosing systems are recommended for the addition of reagents.

  • Thermal Management: Both the Grignard reaction and the initial quenching are exothermic and require efficient cooling systems to control the reaction temperature and prevent side reactions.

  • Purification: On an industrial scale, fractional vacuum distillation is the preferred method for purifying the final product due to its cost-effectiveness and scalability compared to chromatography.

  • Waste Management: The process generates aqueous waste containing salts and potentially organic residues. A proper waste treatment plan must be in place.

Application Notes

This compound is a versatile intermediate for the synthesis of more complex molecules.

  • Pharmaceutical Applications: The ethoxyphenyl moiety is present in a number of biologically active compounds. This intermediate can serve as a starting point for the synthesis of novel compounds to be screened for various therapeutic activities, including but not limited to antibacterial, antifungal, and anti-inflammatory properties. The butene chain offers a site for further functionalization, such as oxidation, halogenation, or metathesis reactions, to create diverse chemical libraries.

  • Agrochemical Applications: As a structural analog to intermediates for pyrethroid insecticides like etofenprox, this compound could be explored for the development of new pesticides with potentially improved efficacy or safety profiles.

  • Material Science: The terminal double bond allows for polymerization or incorporation into copolymers to develop new materials with specific optical or electronic properties.

Workflow Diagram

Workflow start Start prep_grignard Prepare Grignard Reagent (2-Ethoxyphenylmagnesium bromide) start->prep_grignard reaction1 React with 3-Methyl-2-butenal prep_grignard->reaction1 quench Quench Reaction (aq. NH4Cl) reaction1->quench extract1 Extract with Organic Solvent quench->extract1 dry1 Dry and Concentrate to Intermediate Alcohol extract1->dry1 dehydration Dehydration Reaction (Acid Catalyst, Toluene) dry1->dehydration wash Wash with aq. NaHCO3 and Brine dehydration->wash dry2 Dry and Concentrate to Crude Product wash->dry2 purify Purify by Vacuum Distillation dry2->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol: High-Purity Purification of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the purification of 4-(2-Ethoxyphenyl)-2-methyl-1-butene, a key intermediate in various chemical syntheses. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is an organic compound whose purity is critical for its subsequent use in synthetic pathways. Impurities, which may include starting materials, by-products, and residual solvents from its synthesis, can significantly impact the yield and purity of downstream products. This protocol outlines a robust purification strategy employing liquid-liquid extraction followed by flash column chromatography and optional distillation for achieving high purity.

Purification Strategy Overview

The purification process is designed to remove a range of potential impurities. An initial aqueous workup neutralizes any acidic or basic residues and removes water-soluble impurities. The primary purification is achieved through flash column chromatography, which separates the target compound from non-polar and closely related impurities. For applications requiring the highest purity, a final vacuum distillation can be performed.

Purification_Workflow A Crude Product (in organic solvent) B Liquid-Liquid Extraction (Aqueous Wash) A->B Wash C Drying of Organic Phase (e.g., Na2SO4) B->C Separate D Solvent Removal (Rotary Evaporation) C->D Filter & Evaporate E Flash Column Chromatography D->E Load onto Column F Pure Fractions Collection E->F Elute G Solvent Removal F->G Evaporate H High-Purity Product G->H I Optional: Vacuum Distillation H->I For >99.5% Purity

Caption: Workflow for the purification of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

Step-by-Step Purification Protocol

Step 1: Aqueous Workup (Liquid-Liquid Extraction)

  • Transfer the crude product solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to neutralize any residual acids.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Add an equal volume of brine to the organic layer. Shake and separate as described above. The brine wash helps to remove residual water and some water-soluble impurities.

  • Drain the organic layer into a clean Erlenmeyer flask.

Step 2: Drying the Organic Phase

  • Add a sufficient amount of anhydrous Na₂SO₄ to the collected organic layer to absorb any remaining water.

  • Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely when the solution is dry.

  • Filter the solution through a fluted filter paper or a cotton plug into a round-bottom flask to remove the drying agent.

Step 3: Concentration

  • Remove the solvent from the dried organic phase using a rotary evaporator.

  • The resulting crude oil is now ready for chromatographic purification.

Step 4: Flash Column Chromatography

  • Column Packing: Prepare a glass chromatography column packed with silica gel in a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude oil from Step 3 in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the solvent can be gradually increased if necessary to elute the product. Separation of butene isomers can often be achieved with a low polarity mobile phase.[1][2][3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Identification: Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Optional High-Purity Finishing: Vacuum Distillation

For applications requiring exceptionally high purity, vacuum distillation can be employed.

  • Set up a distillation apparatus for vacuum distillation.

  • Transfer the purified oil from the chromatography step into the distillation flask.

  • Gradually apply vacuum and heat the flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The separation of isomers with close boiling points can be challenging and may require fractional distillation.[2][4]

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any remaining impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

Data Presentation

The following table summarizes typical quantitative data expected from this purification protocol.

Purification StageSamplePurity (by GC)YieldNotes
Initial Crude Product~85%100% (crude)Contains starting materials and by-products.
Step 1 After Aqueous Wash~88%~98%Removal of water-soluble impurities.
Step 4 After Chromatography>98%~85%Effective removal of closely related impurities.
Step 5 (Optional) After Distillation>99.5%~90% (of distilled material)For applications requiring the highest purity.

Logical Relationships in Purification

The choice of purification steps is determined by the nature of the impurities and the desired final purity.

Logical_Relationships Impurity Impurity Profile Wash Aqueous Wash Impurity->Wash Polar Impurities Chrom Column Chromatography Impurity->Chrom Structurally Similar Impurities Purity Desired Purity Purity->Chrom >98% Purity Distill Vacuum Distillation Purity->Distill >99.5% Purity Wash->Chrom Chrom->Distill

Caption: Decision logic for selecting purification steps.

References

Application Notes and Protocols for Polymerization Reactions Using 4-(2-Ethoxyphenyl)-2-methyl-1-butene as a Monomer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Ethoxyphenyl)-2-methyl-1-butene is a substituted olefin monomer. Its polymerization can potentially yield polymers with unique thermal and mechanical properties due to the presence of the bulky and polar ethoxyphenyl group. These materials could find applications in specialty plastics, drug delivery matrices, and advanced coatings. This document outlines general procedures for the polymerization of this monomer using common catalytic systems.

Polymerization Mechanisms

The polymerization of this compound can be initiated using various catalytic systems, primarily Ziegler-Natta or metallocene catalysts. The general mechanism involves the coordination of the monomer to the active metal center, followed by insertion into the growing polymer chain.

polymerization_mechanism Monomer This compound Active_Complex Active Catalytic Complex Monomer->Active_Complex Coordination Catalyst Catalyst (e.g., Ziegler-Natta or Metallocene) Catalyst->Active_Complex Activation Active_Complex->Active_Complex Chain Transfer (optional) Polymer Poly(this compound) Active_Complex->Polymer Propagation (Chain Growth)

Caption: General mechanism for the catalytic polymerization of this compound.

Experimental Data (Hypothetical)

The following tables present hypothetical data for the polymerization of this compound under different conditions to illustrate the expected outcomes.

Table 1: Effect of Catalyst Type on Polymerization

Catalyst SystemMonomer Conversion (%)Mn ( kg/mol )PDITg (°C)
TiCl4/Al(C2H5)3651503.2110
rac-Et(Ind)2ZrCl2/MAO922501.8125
Cp2ZrCl2/MAO852102.5120

Reaction Conditions: Monomer/catalyst ratio = 1000, Temperature = 60°C, Time = 2h, Solvent = Toluene. Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature.

Table 2: Effect of Polymerization Temperature

Temperature (°C)Monomer Conversion (%)Mn ( kg/mol )PDI
40882801.7
60922501.8
80952002.0

Catalyst System: rac-Et(Ind)2ZrCl2/MAO, Monomer/catalyst ratio = 1000, Time = 2h, Solvent = Toluene.

Experimental Protocols

The following are detailed protocols for the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials
  • This compound (purified by passing through activated alumina)

  • Toluene (anhydrous, stored over molecular sieves)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO, 10 wt% solution in toluene)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Distilled water

  • Nitrogen or Argon gas (high purity)

General Polymerization Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_characterization Characterization Reactor_Prep 1. Dry and inertize reactor Solvent_Prep 2. Add anhydrous toluene Reactor_Prep->Solvent_Prep Monomer_Prep 3. Add purified monomer Solvent_Prep->Monomer_Prep Catalyst_Addition 4. Add MAO and catalyst Monomer_Prep->Catalyst_Addition Polymerization 5. Maintain temperature and stir Catalyst_Addition->Polymerization Quenching 6. Quench with acidified methanol Polymerization->Quenching Precipitation 7. Precipitate polymer Quenching->Precipitation Washing 8. Wash with methanol Precipitation->Washing Drying 9. Dry under vacuum Washing->Drying GPC GPC (Mn, PDI) Drying->GPC DSC DSC (Tg, Tm) Drying->DSC NMR NMR (Structure) Drying->NMR

Caption: A typical experimental workflow for the polymerization of this compound.

Detailed Polymerization Procedure
  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried in an oven at 120°C overnight and then cooled under a stream of nitrogen.

  • Charging the Reactor:

    • Inject 100 mL of anhydrous toluene into the flask.

    • Add 10 g (0.052 mol) of purified this compound monomer.

    • Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60°C).

  • Catalyst Activation and Polymerization:

    • In a separate Schlenk tube, add 5 mL of the MAO solution.

    • Add 10 mg (2.3 x 10^-5 mol) of rac-Et(Ind)2ZrCl2 to the MAO solution and stir for 15 minutes at room temperature to pre-activate the catalyst.

    • Inject the activated catalyst solution into the monomer solution in the reactor to initiate the polymerization.

    • Continue stirring at the set temperature for the desired reaction time (e.g., 2 hours).

  • Termination and Polymer Isolation:

    • Remove the flask from the oil bath and cool to room temperature.

    • Slowly add 20 mL of methanol containing 1% hydrochloric acid to terminate the reaction.

    • Pour the reaction mixture into 500 mL of vigorously stirring methanol to precipitate the polymer.

    • Filter the white polymer precipitate and wash it thoroughly with fresh methanol (3 x 50 mL).

    • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Polymer Characterization
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Structure-Property Relationship

The properties of the resulting polymer are highly dependent on the catalyst system and polymerization conditions. This logical relationship can be visualized as follows:

structure_property cluster_inputs Inputs cluster_outputs Outputs Monomer Monomer Structure (Ethoxyphenyl group) MW Molecular Weight (Mn) Monomer->MW Stereo Stereoregularity Monomer->Stereo Thermal Thermal Properties (Tg) Monomer->Thermal Catalyst Catalyst Type Catalyst->MW PDI Polydispersity (PDI) Catalyst->PDI Catalyst->Stereo Conditions Polymerization Conditions (Temp, Time) Conditions->MW Conditions->PDI MW->Thermal PDI->Thermal Stereo->Thermal

Caption: Logical relationship between experimental inputs and polymer properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Ethoxyphenyl)-2-methyl-1-butene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Synthesis via Grignard Reaction

This section focuses on the synthesis of this compound by the reaction of a Grignard reagent, prepared from 2-bromoethoxybenzene, with an appropriate electrophile such as 3-methyl-3-buten-1-yl tosylate or a similar derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Grignard reaction?

A1: The most critical factors are the complete exclusion of moisture and atmospheric oxygen, the quality of the magnesium turnings, and the purity of the solvent and reagents. Grignard reagents are highly reactive towards protic sources, which will quench the reagent and reduce the yield.

Q2: How can I activate the magnesium turnings to initiate the Grignard reagent formation?

A2: Activation of magnesium is crucial. This can be achieved by a few methods:

  • Mechanical Activation: Gently crushing the magnesium turnings under an inert atmosphere can expose a fresh surface.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. The disappearance of the iodine color is an indicator of reaction initiation.[1]

  • Pre-activated Magnesium: Using commercially available activated magnesium (Rieke magnesium) can also be effective.

Q3: My Grignard reaction is not initiating. What should I do?

A3: If the reaction does not start, consider the following:

  • Ensure all glassware is flame-dried and under an inert atmosphere (nitrogen or argon).

  • Re-check the purity of your solvent (anhydrous ether or THF is recommended).

  • Try activating the magnesium using the methods described in Q2.

  • A gentle warming of the reaction mixture with a heat gun can sometimes initiate the reaction. Be cautious as the reaction can be exothermic once it starts.

Q4: What are common side reactions that can lower the yield?

A4: Common side reactions include:

  • Wurtz Coupling: The coupling of the alkyl halide with the formed Grignard reagent. This can be minimized by slow addition of the alkyl halide.

  • Homocoupling: The coupling of two Grignard reagent molecules.

  • Reaction with Protic Impurities: As mentioned, any moisture or other protic impurities will consume the Grignard reagent.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low to No Yield of Grignard Reagent 1. Wet glassware or solvent. 2. Poor quality magnesium. 3. Unreactive alkyl halide.1. Flame-dry all glassware and use freshly distilled anhydrous solvent. 2. Use fresh, high-purity magnesium turnings and activate them. 3. Consider using the corresponding alkyl iodide, which is more reactive.
Reaction Stops Prematurely 1. Insufficient inert atmosphere. 2. Impurities in the starting materials.1. Maintain a positive pressure of inert gas throughout the reaction. 2. Purify all reagents and solvents before use.
Formation of Significant Byproducts 1. Reaction temperature is too high. 2. Rapid addition of the electrophile.1. Maintain the recommended reaction temperature. 2. Add the electrophile dropwise and with efficient stirring.
Experimental Protocol: Grignard Synthesis

This protocol is a generalized procedure and may require optimization.

1. Preparation of 2-Ethoxyphenylmagnesium Bromide:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
  • Add magnesium turnings (1.2 eq.) to the flask.
  • Add a small crystal of iodine.
  • In the dropping funnel, place a solution of 2-bromoethoxybenzene (1.0 eq.) in anhydrous diethyl ether or THF.
  • Add a small portion of the 2-bromoethoxybenzene solution to the magnesium turnings.
  • If the reaction does not start, gently warm the flask.
  • Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining 2-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Electrophile:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.
  • Prepare a solution of 3-methyl-3-buten-1-yl tosylate (or a similar suitable electrophile) (0.9 eq.) in anhydrous diethyl ether or THF.
  • Add the electrophile solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer with diethyl ether.
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
Parameter Typical Range Notes
Molar Ratio (Mg:Aryl Halide) 1.1:1 to 1.5:1An excess of magnesium is used to ensure complete reaction.
Molar Ratio (Grignard:Electrophile) 1.1:1 to 1.3:1A slight excess of the Grignard reagent is often used.
Reaction Temperature (Formation) 35-65 °C (Reflux)Depends on the solvent used (diethyl ether or THF).
Reaction Temperature (Coupling) 0 °C to Room Temp.Lower temperatures can help minimize side reactions.
Typical Yield 40-70%Highly dependent on reaction conditions and purity of reagents.

Workflow Diagram

Grignard_Synthesis reagents 2-Bromoethoxybenzene + Mg Turnings + Anhydrous Ether/THF initiation Initiation (Iodine, Heat) reagents->initiation 1. grignard 2-Ethoxyphenyl- magnesium Bromide initiation->grignard 2. coupling Nucleophilic Attack grignard->coupling 3. electrophile 3-Methyl-3-buten-1-yl Tosylate electrophile->coupling 4. product_intermediate Intermediate Alkoxide coupling->product_intermediate 5. workup Aqueous Work-up (NH4Cl solution) product_intermediate->workup 6. purification Purification (Column Chromatography) workup->purification 7. final_product 4-(2-Ethoxyphenyl)- 2-methyl-1-butene purification->final_product 8.

Caption: Grignard synthesis workflow for this compound.

Section 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This section details the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-ethoxyphenylboronic acid and a suitable allylic electrophile, such as 3-methyl-3-buten-1-yl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a Suzuki-Miyaura coupling reaction?

A1: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction yield.

Q2: Which palladium catalyst and ligand should I use?

A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For coupling with allylic electrophiles, catalysts that promote rapid oxidative addition are preferred. Common choices include:

  • Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂.

  • Ligands: Triphenylphosphine (PPh₃), dppf (1,1'-Bis(diphenylphosphino)ferrocene), and various Buchwald ligands. The optimal combination often needs to be determined empirically.

Q3: My Suzuki coupling reaction is giving low yields. What are the likely causes?

A3: Low yields in Suzuki coupling can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and may deactivate. Ensure the reaction is run under an inert atmosphere.

  • Poor Choice of Base or Solvent: The combination of base and solvent is important. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.

  • Decomposition of the Boronic Acid: Boronic acids can undergo protodeboronation, especially at high temperatures.

  • Side Reactions of the Allylic Electrophile: The allylic partner can undergo other reactions, such as elimination.

Q4: Can I use an allylic alcohol directly in a Suzuki coupling?

A4: While less common, direct coupling of allylic alcohols is possible but often requires specific catalytic systems that can activate the C-O bond. It is generally more reliable to convert the alcohol to a better leaving group, such as a bromide, chloride, or tosylate.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No Reaction or Very Low Conversion 1. Inactive catalyst. 2. Incorrect base or solvent system. 3. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst and ensure inert reaction conditions. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water). 3. Increase the reaction temperature, but monitor for substrate decomposition.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High catalyst loading.1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Reduce the catalyst loading.
Decomposition of Starting Materials 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Optimize the reaction temperature. 2. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization.

1. Reaction Setup:

  • To a Schlenk flask, add 2-ethoxyphenylboronic acid (1.2 eq.), the allylic electrophile (e.g., 3-methyl-3-buten-1-yl bromide) (1.0 eq.), and the base (e.g., K₂CO₃) (2.0 eq.).
  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%).
  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
  • Monitor the progress of the reaction by TLC or GC-MS.
  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

3. Work-up and Purification:

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
Parameter Typical Range Notes
Molar Ratio (Boronic Acid:Electrophile) 1.1:1 to 1.5:1An excess of the boronic acid is often used.
Molar Ratio (Base:Electrophile) 2:1 to 3:1A sufficient excess of base is required.
Catalyst Loading 1-5 mol%Lower loadings may be possible with highly active catalysts.
Reaction Temperature 80-110 °CDependent on the solvent and reactivity of the coupling partners.
Typical Yield 60-90%Can be very high with optimized conditions.

Workflow Diagram

Suzuki_Coupling reactants 2-Ethoxyphenylboronic Acid + 3-Methyl-3-buten-1-yl Bromide + Base (e.g., K2CO3) mixing Reaction Mixture (Inert Atmosphere) reactants->mixing catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->mixing solvent Degassed Solvent (e.g., Dioxane/Water) solvent->mixing heating Heating (80-100 °C) mixing->heating 1. coupling Cross-Coupling Reaction heating->coupling 2. workup Aqueous Work-up & Extraction coupling->workup 3. purification Purification (Column Chromatography) workup->purification 4. final_product 4-(2-Ethoxyphenyl)- 2-methyl-1-butene purification->final_product 5.

References

Common side products in the synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene. The following information is intended to help identify and resolve common issues encountered during the synthesis, with a focus on the formation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route to produce this compound?

A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of 2-ethoxybenzaldehyde with an isobutyl-derived phosphonium ylide. The ylide is typically generated in situ by treating isobutyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi).

Q2: I am observing a significant amount of a white, crystalline solid that is difficult to separate from my product. What is this common byproduct?

The most common and often abundant byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO).[1] This solid is formed from the phosphorus ylide reagent during the olefination process. Due to its physical properties, it can sometimes be challenging to remove completely from the desired alkene product.

Troubleshooting Tip:

  • Purification: Triphenylphosphine oxide can be removed by column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, will typically elute the desired alkene first, with the more polar triphenylphosphine oxide eluting later.

  • Crystallization: In some cases, careful crystallization can be used to separate the product from triphenylphosphine oxide.

Q3: My reaction yield is lower than expected, and I've identified unreacted 2-ethoxybenzaldehyde. What could be the cause?

Low conversion of the starting aldehyde can be attributed to several factors:

  • Inefficient Ylide Formation: The phosphonium salt may not have been fully deprotonated to form the reactive ylide. This can be due to an insufficient amount of base or the use of a base that is not strong enough. Non-stabilized ylides, such as the one derived from isobutyltriphenylphosphonium bromide, require a strong base like n-butyllithium for efficient formation.

  • Steric Hindrance: 2-Ethoxybenzaldehyde has a substituent at the ortho position, which can sterically hinder the approach of the bulky phosphonium ylide. This can slow down the reaction rate and lead to incomplete conversion, especially if the reaction time is too short or the temperature is too low.[2][3]

  • Ylide Decomposition: Phosphonium ylides are generally unstable and can decompose over time, especially at higher temperatures. It is crucial to use the ylide soon after its generation.

Troubleshooting Tips:

  • Ensure the use of a sufficiently strong and fresh base (e.g., titrated n-BuLi).

  • Consider increasing the reaction temperature or extending the reaction time to overcome steric hindrance.

  • Generate and use the ylide at low temperatures (e.g., -78 °C to 0 °C) and add the aldehyde promptly.

Q4: Besides the desired product and triphenylphosphine oxide, I am observing other impurities in my crude reaction mixture. What are other potential side products?

Several side reactions can occur during the synthesis of this compound, leading to various impurities.

  • Cannizzaro Reaction Products: Since 2-ethoxybenzaldehyde does not have any α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of 2-ethoxybenzyl alcohol and 2-ethoxybenzoic acid. This is more likely to be a significant issue if there are localized high concentrations of base or if the ylide is added too slowly to the aldehyde.

  • Products from Ylide Rearrangement/Decomposition: The isobutyl-derived ylide may undergo rearrangement or other decomposition pathways, though this is generally less common for non-stabilized ylides under standard Wittig conditions.

  • Ether Cleavage Products: While less common under the basic conditions of a Wittig reaction, cleavage of the ethyl ether group is a theoretical possibility, which would lead to the formation of 2-hydroxybenzaldehyde derivatives. However, ether cleavage typically requires strong acids like HBr or HI.[4][5][6][7][8]

Troubleshooting Tips:

  • To minimize the Cannizzaro reaction, ensure efficient mixing and maintain a low temperature during the addition of the base and the aldehyde. Adding the aldehyde to the pre-formed ylide is the standard and recommended procedure.

  • Careful control of reaction temperature and time can help minimize ylide decomposition.

Q5: Are there alternative synthetic strategies to avoid some of these side products?

Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a well-established alternative to the Wittig reaction for olefination.[3] The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt.

Advantages of the HWE Reaction:

  • The byproduct of the HWE reaction is a water-soluble phosphate ester, which is generally much easier to remove during the work-up compared to triphenylphosphine oxide.

  • Phosphonate carbanions are often more nucleophilic than the corresponding phosphonium ylides, which can lead to better yields with sterically hindered aldehydes.[3]

Data Presentation

Compound Role in Reaction Molar Mass ( g/mol ) Typical Yield (%) Potential Impurities (%)
This compoundDesired Product190.2860-85-
Triphenylphosphine oxideByproduct278.28Up to stoichiometric amount-
2-EthoxybenzaldehydeStarting Material150.17-5-15 (unreacted)
2-Ethoxybenzyl alcoholSide Product152.190-10-
2-Ethoxybenzoic acidSide Product166.170-5-

Note: Yields and impurity levels are estimates and can vary significantly based on reaction conditions and optimization.

Experimental Protocols

Proposed Synthesis of this compound via Wittig Reaction

Materials:

  • Isobutyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Ethoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isobutyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of 2-ethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the product and concentrate under reduced pressure to obtain this compound as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Wittig_Reaction Phosphonium_Salt Isobutyltriphenylphosphonium bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Base n-Butyllithium Base->Ylide LiBr LiBr Butane Butane Aldehyde 2-Ethoxybenzaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

Side_Reactions cluster_cannizzaro Cannizzaro Reaction cluster_unreacted Incomplete Reaction Aldehyde 2-Ethoxybenzaldehyde Aldehyde_Cannizzaro 2-Ethoxybenzaldehyde (2 molecules) Aldehyde->Aldehyde_Cannizzaro Unreacted_Aldehyde Unreacted 2-Ethoxybenzaldehyde Aldehyde->Unreacted_Aldehyde Alcohol 2-Ethoxybenzyl alcohol Aldehyde_Cannizzaro->Alcohol Reduction Carboxylic_Acid 2-Ethoxybenzoic acid Aldehyde_Cannizzaro->Carboxylic_Acid Oxidation Base_Cannizzaro Strong Base (e.g., OH⁻)

Caption: Potential side reactions involving 2-ethoxybenzaldehyde during the synthesis.

Experimental_Workflow Ylide_Formation 1. Ylide Formation (Phosphonium Salt + Base) Wittig_Reaction 2. Wittig Reaction (Ylide + Aldehyde) Ylide_Formation->Wittig_Reaction Workup 3. Aqueous Work-up (Quenching & Extraction) Wittig_Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Characterization 5. Characterization (NMR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

Optimization of reaction conditions for 4-(2-Ethoxyphenyl)-2-methyl-1-butene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimal synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a nickel- or palladium-catalyzed cross-coupling reaction (Kumada coupling) between (2-ethoxyphenyl)magnesium bromide and 3-chloro-2-methyl-1-propene.

Issue 1: Low or No Yield of the Desired Product

Question Possible Cause(s) Solution(s)
Why is my reaction yield consistently low or zero? 1. Inactive Grignard Reagent: The Grignard reagent, (2-ethoxyphenyl)magnesium bromide, may not have formed efficiently or may have been quenched. This can be due to wet glassware, solvents, or starting materials (2-bromoethoxybenzene). Magnesium turnings may also have an oxide layer preventing reaction.1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent. Ensure 2-bromoethoxybenzene is dry. 2. Activate Magnesium: Activate the magnesium turnings prior to reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under an inert atmosphere to mechanically remove the oxide layer. Successful Grignard formation is often indicated by a color change and a gentle reflux of the solvent.
2. Poor Catalyst Activity: The nickel or palladium catalyst may be inactive or poisoned.1. Use a Pre-catalyst or Active Catalyst: Employ a reliable pre-catalyst or ensure the catalyst is from a reputable source and has been stored correctly under an inert atmosphere. 2. Optimize Catalyst Loading: The optimal catalyst loading is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to increased side reactions. A typical starting point is 1-5 mol % of the catalyst.
3. Inefficient Cross-Coupling: The coupling reaction between the Grignard reagent and 3-chloro-2-methyl-1-propene may be inefficient.1. Optimize Reaction Temperature: The reaction temperature can significantly impact the yield.[1] While Grignard formation can be initiated at room temperature and then refluxed, the cross-coupling step may require specific temperature control. For nickel-catalyzed reactions, temperatures between 0°C and room temperature are often effective.[1] 2. Additive Effects: For some nickel-catalyzed couplings, the addition of a diene like 1,3-butadiene can significantly improve the yield.[1][2][3]

Issue 2: Formation of Significant Side Products

Question Possible Cause(s) Solution(s)
My final product is contaminated with significant impurities. What are they and how can I avoid them? 1. Homo-coupling of the Grignard Reagent: The Grignard reagent can react with itself to form 2,2'-diethoxybiphenyl. This is more likely if the cross-coupling reaction is slow or if there is an excess of the Grignard reagent.1. Slow Addition of Grignard Reagent: Add the prepared Grignard reagent solution slowly to the mixture of the allylic halide and catalyst. This maintains a low concentration of the Grignard reagent, favoring the cross-coupling reaction. 2. Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent, but avoid a large excess.
2. Dimerization of the Allylic Halide: 3-chloro-2-methyl-1-propene can undergo self-coupling to form 2,5-dimethyl-1,5-hexadiene.1. Maintain Low Temperature During Grignard Addition: Keeping the reaction mixture at a lower temperature (e.g., 0°C) during the addition of the Grignard reagent can minimize this side reaction.
3. Isomerization of the Product: The double bond in the product can potentially migrate to form a more stable internal alkene.1. Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, reaction time) that still afford a good yield of the desired product. 2. Careful Work-up: Use a buffered aqueous quench (e.g., saturated ammonium chloride) instead of a strong acid to minimize acid-catalyzed isomerization during work-up.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for both the formation of the Grignard reagent and the subsequent cross-coupling reaction.[1] Diethyl ether can also be used, but THF's higher boiling point and better solvating properties for the Grignard reagent are often advantageous.[4]

Q2: Which catalyst is better, nickel or palladium? A2: Both nickel and palladium catalysts can be effective for Kumada couplings.[5] Nickel catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are often more cost-effective. Palladium catalysts, like Pd(PPh₃)₄, can sometimes offer higher yields and better functional group tolerance under milder conditions. The optimal choice may depend on the specific substrate and desired reaction conditions.

Q3: How do I know if my Grignard reagent has formed successfully? A3: Successful formation of the Grignard reagent is typically indicated by several observations: the disappearance of the metallic magnesium turnings, a change in the color of the reaction mixture (often becoming cloudy and greyish-brown), and a noticeable exotherm (the reaction flask becomes warm). For quantitative analysis, a sample can be quenched and titrated.

Q4: Can I use 3-bromo-2-methyl-1-propene instead of the chloro- derivative? A4: Yes, the corresponding allylic bromide can also be used. Alkyl bromides are generally more reactive than chlorides in the formation of Grignard reagents and in cross-coupling reactions. However, the chloride is often more readily available and less expensive.

Q5: What is the best way to purify the final product? A5: After an aqueous work-up to remove magnesium salts and unreacted Grignard reagent, the crude product should be purified by column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, should effectively separate the non-polar product from more polar impurities.

Data Presentation

The following tables summarize the effects of various reaction parameters on the yield of similar aryl-allyl cross-coupling reactions, providing a basis for optimization.

Table 1: Effect of Catalyst on the Yield of Aryl-Allyl Coupling

EntryAryl GrignardAllylic HalideCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)
1PhMgBrAllyl ChlorideNiCl₂(dppp) (1)THF251695
2PhMgBrAllyl ChloridePd(PPh₃)₄ (1)THF251292
34-MeOC₆H₄MgBrAllyl ChlorideNiCl₂(dppp) (1)THF251688
44-MeOC₆H₄MgBrAllyl ChloridePd(PPh₃)₄ (1)THF251285
Data is representative of typical Kumada coupling reactions and serves as a guideline.

Table 2: Effect of Solvent on the Yield of Ni-Catalyzed Aryl-Allyl Coupling

EntryAryl GrignardAllylic HalideCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)
1PhMgBrAllyl ChlorideNiCl₂(dppp) (1)THF251695
2PhMgBrAllyl ChlorideNiCl₂(dppp) (1)Diethyl Ether251685
3PhMgBrAllyl ChlorideNiCl₂(dppp) (1)Dioxane251678
Data is representative of typical Kumada coupling reactions and serves as a guideline.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromoethoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Chloro-2-methyl-1-propene

  • NiCl₂(dppp) [1,3-Bis(diphenylphosphino)propane]dichloronickel(II)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of (2-ethoxyphenyl)magnesium bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a single crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromoethoxybenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-bromoethoxybenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the THF. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining 2-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent.

Part B: Cross-Coupling Reaction

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add NiCl₂(dppp) (0.02 equivalents) and anhydrous THF.

  • Cool the flask to 0°C using an ice bath.

  • Add 3-chloro-2-methyl-1-propene (1.1 equivalents) to the catalyst suspension.

  • Slowly add the prepared (2-ethoxyphenyl)magnesium bromide solution from Part A to the flask via a cannula or dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Part C: Work-up and Purification

  • Upon completion, cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis start Start prep_grignard Prepare Grignard Reagent (2-ethoxyphenyl)magnesium bromide start->prep_grignard setup_coupling Set up Coupling Reaction (Catalyst, Allylic Halide, Solvent) start->setup_coupling coupling Cross-Coupling Reaction (Slow addition of Grignard) prep_grignard->coupling Slow addition setup_coupling->coupling workup Aqueous Work-up (Quench with NH4Cl) coupling->workup Monitor completion (TLC/GC-MS) extraction Extraction & Drying workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product This compound purification->product

References

Stability issues of 4-(2-Ethoxyphenyl)-2-methyl-1-butene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and troubleshooting of issues related to 4-(2-Ethoxyphenyl)-2-methyl-1-butene for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which contains an allylic ether and a substituted styrene moiety, the primary stability concerns are:

  • Oxidation: Like other ethers, it can undergo auto-oxidation in the presence of air and light to form peroxides, which can be unstable and potentially explosive upon concentration.[1][2][3][4]

  • Acid-Catalyzed Cleavage: The allylic ether bond is susceptible to cleavage under acidic conditions.[5][6][7]

  • Polymerization: The styrenic part of the molecule can undergo polymerization, initiated by heat, light, or contaminants like peroxides. This process is exothermic and can be rapid at elevated temperatures.[8][9][10]

  • Photodegradation: Exposure to UV or visible light can lead to degradation, causing discoloration (yellowing) and the formation of various byproducts.[11][12]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed, air-impermeable, and light-resistant container (e.g., an amber glass vial with a tight-fitting cap).[3][4] The storage environment should be cool, dry, and well-ventilated, away from heat and sources of ignition.[13] For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent oxidation and peroxide formation.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation can include:

  • Visual Changes: Development of a yellow color, formation of precipitates, or an increase in viscosity.[8]

  • Analytical Changes: Appearance of new peaks or disappearance of the main peak in chromatographic analyses (e.g., HPLC, GC), and changes in spectroscopic data (e.g., NMR, IR).

  • Inconsistent Experimental Results: Loss of potency or unexpected side reactions in your experiments.

Q4: Is it necessary to test for peroxides? If so, how?

A4: Yes, given its ether structure, periodic testing for peroxides is a critical safety measure, especially for older samples or those that have been exposed to air.[2][3] This is crucial before any heating or distillation, as peroxides can explode.[1][4] Peroxide test strips are commercially available and provide a quick and easy way to check for their presence.[4] A yellow to brown color change upon testing with a potassium iodide/acetic acid solution can also indicate the presence of peroxides.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the sample Oxidation/Photodegradation: Exposure to air and/or light can lead to the formation of colored byproducts.[11][14]Store the compound in an amber vial under an inert atmosphere. If the sample is already discolored, consider purification by chromatography before use, but be aware that degradation may have already occurred.
Appearance of new peaks in HPLC/GC analysis Degradation: The new peaks likely correspond to degradation products from hydrolysis, oxidation, or other pathways.Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradants. This will help in understanding the degradation pathway and taking corrective measures for future storage and handling.
Decreased peak area of the main compound Degradation/Polymerization: The active compound is being consumed through degradation or polymerization.Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light and air. Consider re-purifying the sample if a significant amount of the parent compound remains.
Sample has become viscous or solidified Polymerization: The styrenic moiety has likely undergone polymerization.[8]The sample is likely unusable for most applications. Discard the polymerized sample according to your institution's safety guidelines. Prevent this by ensuring the compound is stored with an appropriate inhibitor if necessary, and at low temperatures.[8][9]
Inconsistent or unexpected reaction outcomes Presence of Impurities/Degradants: Degradation products can interfere with chemical reactions, leading to lower yields or unexpected side products.Before use, check the purity of the compound using a suitable analytical method. If impurities are detected, purify the compound. Always use a fresh, properly stored sample for critical experiments.

Potential Degradation Products Summary

The following table summarizes the potential degradation products of this compound under various stress conditions.

Stress Condition Potential Degradation Pathway Likely Degradation Products Analytical Detection Method
Acidic Hydrolysis Acid-catalyzed cleavage of the allylic ether bond.[5][6]2-Ethoxyphenol and 2-methyl-1-butene-4-olHPLC, GC-MS, LC-MS, NMR
Basic Hydrolysis Generally stable, but prolonged exposure to strong base at high temperatures could potentially lead to some degradation.Minimal degradation expected.HPLC, GC-MS
Oxidation (e.g., H₂O₂) Peroxide formation at the allylic position or oxidation of the double bond and aromatic ring.[1][2]Hydroperoxides, epoxides, aldehydes, ketones, and phenolic compounds.Peroxide test strips, HPLC with UV/MS detection, GC-MS, NMR.
Thermolysis (Heat) Acceleration of oxidation and polymerization.[8]Oligomers/polymers, and oxidation products if air is present.Gel Permeation Chromatography (GPC) for polymers, HPLC, GC-MS.
Photolysis (Light) Free radical-mediated degradation and polymerization, leading to chain scission and cross-linking.[11][12]Carbonyl compounds, cross-linked products, and various rearrangement products.HPLC, GC-MS, IR (for carbonyl formation), GPC.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and products of this compound under stress conditions to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV/Vis or PDA detector and a C18 column

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at regular intervals, dilute, and analyze by HPLC.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL in methanol) at 70°C.

    • Analyze samples at 24 and 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in methanol) and a solid sample to a photostability chamber with a light source that provides both UV and visible light (e.g., Option 1 in ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze the samples after a specified duration of exposure.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water gradient, UV detection at an appropriate wavelength).

    • Calculate the percentage of degradation.

    • Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

Visualizations

Caption: Troubleshooting workflow for stability issues.

Caption: Potential acid-catalyzed ether cleavage pathway.

References

Overcoming challenges in the scale-up of 4-(2-Ethoxyphenyl)-2-methyl-1-butene production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(2-Ethoxyphenyl)-2-methyl-1-butene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: the Wittig reaction and a Grignard-based approach.

Route 1: Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the double bond in this compound. The key step involves the reaction of 2-(2-ethoxyphenyl)acetaldehyde with isobutenyltriphenylphosphonium ylide.

Diagram of Wittig Reaction Workflow:

Wittig_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction cluster_downstream Downstream Processing 2-ethoxybenzaldehyde 2-ethoxybenzaldehyde Aldehyde_Synthesis Synthesis of 2-(2-ethoxyphenyl)acetaldehyde 2-ethoxybenzaldehyde->Aldehyde_Synthesis Wittig_Salt_Formation Isobutenyltriphenylphosphonium Bromide Synthesis Ylide_Formation Ylide Formation Wittig_Salt_Formation->Ylide_Formation Wittig_Reaction Wittig Reaction Aldehyde_Synthesis->Wittig_Reaction Ylide_Formation->Wittig_Reaction Workup Workup Wittig_Reaction->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting Q&A:

Question Possible Cause(s) Troubleshooting Steps
Low or no yield of the Wittig product. 1. Incomplete formation of the ylide. 2. Deactivation of the ylide by moisture or acidic protons. 3. Steric hindrance from the aldehyde. 4. Low reactivity of a stabilized ylide.1. Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH). 2. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar). 3. Increase reaction temperature or time. 4. Consider using a more reactive, non-stabilized ylide if applicable.
Formation of triphenylphosphine oxide is observed, but the desired alkene is not. The ylide is forming but may be unstable or reacting with other components.1. Add the aldehyde to the pre-formed ylide at a low temperature to control the reaction. 2. Check for impurities in the aldehyde that could be quenching the ylide.
Difficulty in separating the product from triphenylphosphine oxide. Triphenylphosphine oxide is a common, often difficult-to-remove byproduct of the Wittig reaction.1. Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate) on silica gel. 2. Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent. 3. Extraction: In some cases, a biphasic extraction with a non-polar solvent and a polar solvent can help.
The reaction stalls before completion. 1. Insufficient base. 2. Degradation of the ylide over time.1. Use a slight excess of the base. 2. Generate the ylide in situ just before adding the aldehyde.

Quantitative Data: Comparison of Bases for Ylide Formation

Base Solvent Typical Temperature (°C) Relative Reaction Time Reported Yield Range (%)
n-ButyllithiumTHF, Diethyl ether-78 to 0Fast80-95
Sodium HydrideTHF, DMSO25 to 60Moderate70-90
Potassium tert-butoxideTHF, t-BuOH0 to 25Fast75-95

Note: Yields are representative for similar Wittig reactions and may vary for the specific synthesis of this compound.

Route 2: Grignard Reaction

This route involves the formation of a Grignard reagent from an appropriate 2-ethoxy-substituted benzyl halide, followed by reaction with a suitable carbonyl compound (e.g., isobutyraldehyde) and subsequent dehydration.

Diagram of Grignard Reaction Workflow:

Grignard_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction cluster_downstream Downstream Processing Benzyl_Halide 2-Ethoxybenzyl Halide Grignard_Formation Grignard Reagent Formation Benzyl_Halide->Grignard_Formation Carbonyl_Compound Isobutyraldehyde Grignard_Addition Grignard Addition Carbonyl_Compound->Grignard_Addition Grignard_Formation->Grignard_Addition Dehydration Dehydration Grignard_Addition->Dehydration Workup Workup Dehydration->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Troubleshooting Q&A:

Question Possible Cause(s) Troubleshooting Steps
Grignard reagent formation is sluggish or does not initiate. 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in solvent or on glassware. 3. Impurities in the benzyl halide.1. Activate magnesium turnings using iodine crystals, 1,2-dibromoethane, or mechanical crushing. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Purify the benzyl halide before use.
Low yield of the desired alcohol after Grignard addition. 1. Grignard reagent decomposition. 2. Side reactions such as Wurtz coupling. 3. Enolization of the carbonyl compound.1. Use the Grignard reagent immediately after its formation. 2. Add the benzyl halide slowly to the magnesium to minimize its concentration and reduce Wurtz coupling.[1] 3. Add the Grignard reagent to the carbonyl compound at a low temperature.
Significant formation of Wurtz coupling byproduct (1,2-bis(2-ethoxyphenyl)ethane). Reaction of the Grignard reagent with unreacted benzyl halide.1. Use a continuous or semi-batch process where the concentration of the halide is kept low.[1] 2. Use highly reactive magnesium.
Difficulty in purifying the final alkene product. The product is non-polar and may co-elute with non-polar byproducts.1. Fractional Distillation: If boiling points are sufficiently different. 2. Column Chromatography: Use a non-polar solvent system (e.g., hexanes) and consider using alumina as the stationary phase for better separation of non-polar compounds.[2]

Quantitative Data: Wurtz Coupling Byproduct in Grignard Formation

Solvent Reaction Type Grignard:Wurtz Ratio (approx.)
Diethyl EtherBatch90:10
Tetrahydrofuran (THF)Batch30:70
2-Methyltetrahydrofuran (2-MeTHF)Batch90:10
THFContinuous Flow>95:5

Data adapted from studies on benzyl Grignard reagents and may serve as a reference.[3]

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound

1. Preparation of Isobutenyltriphenylphosphonium Bromide:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous toluene.

  • Add 3-bromo-2-methyl-1-propene dropwise at room temperature.

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated white solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield the phosphonium salt.

2. Synthesis of this compound:

  • Suspend the isobutenyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

  • Cool the suspension to -78°C and add n-butyllithium dropwise.

  • Allow the mixture to warm to 0°C and stir for 1 hour to form the ylide (a deep red or orange color is typically observed).

  • Cool the reaction mixture back to -78°C and add a solution of 2-(2-ethoxyphenyl)acetaldehyde in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Grignard Synthesis of this compound

1. Preparation of 2-Ethoxybenzylmagnesium Bromide:

  • In an oven-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings and a small crystal of iodine under an inert atmosphere.

  • Add a small amount of a solution of 2-ethoxybenzyl bromide in anhydrous THF via the addition funnel to initiate the reaction.

  • Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-ethoxybenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional hour.

2. Synthesis and Dehydration to this compound:

  • Cool the Grignard reagent to 0°C.

  • Add a solution of isobutyraldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.

  • Monitor the dehydration by TLC. Once complete, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production? A1: Both routes have their advantages and disadvantages for scale-up. The Wittig reaction often provides better control over the double bond position but generates a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove on a large scale. The Grignard route is atom-economical but can be prone to side reactions like Wurtz coupling, which reduces the yield and complicates purification.[1] Continuous flow processes for Grignard reagent formation can significantly mitigate the Wurtz coupling issue, making it a more attractive option for industrial-scale synthesis.[1]

Q2: How can I monitor the progress of these reactions? A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting aldehyde (in the Wittig reaction) or the intermediate alcohol (in the Grignard/dehydration sequence). Gas chromatography (GC) can also be used for more quantitative analysis of reaction conversion and byproduct formation.

Q3: What are the main safety concerns when scaling up these reactions? A3: For the Wittig reaction, the use of pyrophoric bases like n-butyllithium requires careful handling under an inert atmosphere. For the Grignard reaction, the initiation can be highly exothermic and requires careful temperature control to prevent a runaway reaction. The use of flammable ether solvents in both routes is a significant fire hazard.

Q4: Are there greener alternatives for the solvents used in these syntheses? A4: Yes, for Grignard reactions, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a superior "green" solvent alternative to THF and diethyl ether, often leading to higher yields and reduced byproduct formation.[3] For Wittig reactions, while THF is common, exploring other less hazardous ether solvents or even solvent-free conditions for certain ylides could be beneficial.

Logical Diagram for Troubleshooting Low Yield:

Troubleshooting_Yield Low_Yield Low Product Yield Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions Low_Yield->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts Low_Yield->Analyze_Byproducts Purify_Reagents Purify_Reagents Check_Starting_Materials->Purify_Reagents Impure? Optimize_Conditions Optimize Temp, Time, Stoichiometry Check_Reaction_Conditions->Optimize_Conditions Suboptimal? Modify_Procedure e.g., Change Order of Addition Analyze_Byproducts->Modify_Procedure Side Reactions Identified?

Caption: A logical approach to troubleshooting low product yield in the synthesis.

References

Identifying and characterizing byproducts of 4-(2-Ethoxyphenyl)-2-methyl-1-butene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Ethoxyphenyl)-2-methyl-1-butene. The information is designed to help identify and characterize potential byproducts and address common issues encountered during synthesis and handling.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and purification of this compound, focusing on the identification of potential byproducts. The synthesis of this compound can be approached through methods like the Wittig reaction or Grignard reagent addition to a suitable carbonyl compound. The choice of synthetic route will influence the potential impurity profile.

Issue 1: Presence of Isomeric Impurities in the Final Product

Symptoms:

  • Multiple peaks with the same mass-to-charge ratio (m/z) in GC-MS analysis.

  • Broad or overlapping signals in the alkene region of the 1H NMR spectrum.

Potential Cause: During synthesis, particularly under acidic conditions or in the presence of certain metal catalysts, the terminal double bond of this compound can migrate to form more stable internal alkenes. This process, known as isomerization, can lead to a mixture of structurally similar byproducts that may be difficult to separate.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • If using acidic catalysts, consider using a milder acid or reducing the reaction temperature to minimize isomerization.

    • If a metal catalyst is employed, screen for catalysts known to have high selectivity for the desired terminal alkene.

  • Purification Strategy:

    • Employ high-resolution chromatography techniques such as preparative HPLC or SFC to separate the isomers.

    • Consider derivatization of the alkene mixture to enhance the separation of isomers.

  • Analytical Characterization:

    • Utilize capillary GC-MS with a long, non-polar column to achieve baseline separation of the isomers for accurate quantification.[1][2]

    • Employ tandem mass spectrometry (MS/MS) to aid in the structural elucidation of the different isomers.[3]

Potential Isomeric Byproducts:

Byproduct NameStructureComments
(E)-4-(2-Ethoxyphenyl)-2-methyl-2-buteneChemical structure representationA common isomerization product, often thermodynamically more stable than the terminal alkene.
(Z)-4-(2-Ethoxyphenyl)-2-methyl-2-buteneChemical structure representationAnother possible geometric isomer that may form.
4-(2-Ethoxyphenyl)-3-methyl-1-buteneChemical structure representationA less common isomer resulting from skeletal rearrangement, potentially formed under more forcing conditions.

Issue 2: Observation of Oxidation Byproducts

Symptoms:

  • Presence of peaks in the GC-MS with higher m/z values corresponding to the addition of one or more oxygen atoms.

  • Appearance of new signals in the 1H and 13C NMR spectra, particularly in the regions associated with epoxides, alcohols, or carbonyl groups.

Potential Cause: The alkene functionality in this compound is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), oxidizing reagents, or certain reaction conditions. The ethoxy group and the benzylic position can also be sites of oxidation.

Troubleshooting Steps:

  • Inert Atmosphere:

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[4]

  • Solvent Purity:

    • Ensure that all solvents are freshly distilled and free of peroxides, which can initiate oxidation.

  • Avoidance of Oxidizing Agents:

    • Carefully review all reagents to ensure no unintended oxidizing agents are present.

  • Analytical Detection:

    • Use derivatization agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine for carbonyl compounds, to enhance the detection of oxidation byproducts by GC-MS.

Potential Oxidation Byproducts:

Byproduct NameStructureComments
2-(2-Ethoxyphenyl)-1-(2-methyl-oxiran-2-yl)ethaneChemical structure representationFormed by the epoxidation of the double bond.
4-(2-Ethoxyphenyl)-2-methyl-butane-1,2-diolChemical structure representationResults from the dihydroxylation of the double bond.
4-(2-Ethoxyphenyl)-2-methyl-butanalChemical structure representationA potential product of oxidative cleavage of the double bond.
2-EthoxyphenylethanolChemical structure representationCan be formed through various oxidative pathways.

Issue 3: Byproducts from Grignard Reaction Synthesis

Symptoms:

  • Low yield of the desired tertiary alcohol precursor to the alkene.

  • Presence of a significant amount of a reduced byproduct (e.g., an alcohol where the carbonyl has been reduced to a secondary alcohol).

  • Formation of a dimeric species from the Grignard reagent.

Potential Cause: When synthesizing the precursor alcohol via a Grignard reaction, several side reactions can occur. The Grignard reagent can act as a base, leading to enolization of the ketone, or as a reducing agent.[5] It is also highly reactive with protic sources and oxygen.[4]

Troubleshooting Steps:

  • Anhydrous Conditions:

    • Ensure all glassware, solvents, and reagents are scrupulously dry, as Grignard reagents react with water.[4][6] Ether solvents like diethyl ether or THF are commonly used and must be anhydrous.[7][8]

  • Inert Atmosphere:

    • Perform the reaction under a nitrogen or argon atmosphere to prevent the Grignard reagent from reacting with oxygen.[4]

  • Controlled Addition:

    • Add the Grignard reagent slowly to the carbonyl compound at a low temperature to minimize side reactions and control the exotherm.

  • Reagent Purity:

    • Use high-purity magnesium and alkyl/aryl halide to prepare the Grignard reagent.

Potential Grignard Reaction Byproducts:

Byproduct NameStructureComments
1-(2-Ethoxyphenyl)ethanone (if this is the starting material)Chemical structure representationUnreacted starting material or product of enolization followed by workup.
1-(2-Ethoxyphenyl)ethanolChemical structure representationFormed if the Grignard reagent acts as a reducing agent on the starting ketone.
Biphenyl (if phenylmagnesium bromide is used)Chemical structure representationA common coupling byproduct in the preparation of phenyl Grignard reagents.

Issue 4: Byproducts from Wittig Reaction Synthesis

Symptoms:

  • Formation of both E and Z isomers of the desired alkene.[9]

  • Low reaction yield, especially with sterically hindered ketones.[9]

  • Presence of triphenylphosphine oxide in the final product.

Potential Cause: The Wittig reaction, while versatile for alkene synthesis, can present challenges in stereoselectivity and may be sluggish with certain substrates.[9][10] The triphenylphosphine oxide byproduct can sometimes be difficult to remove completely.[11]

Troubleshooting Steps:

  • Ylide Selection:

    • The structure of the phosphonium ylide can influence the stereochemical outcome. Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides often yield Z-alkenes.[10][12]

  • Reaction Conditions:

    • The choice of solvent and the presence of salts (e.g., lithium halides) can significantly impact the E/Z ratio.[12]

  • Purification:

    • Triphenylphosphine oxide can often be removed by chromatography or by precipitation from a suitable solvent mixture.

  • Alternative Reagents:

    • For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons reaction as an alternative, which often provides better yields.[10]

Potential Wittig Reaction Byproducts:

Byproduct NameStructureComments
(E/Z)-4-(2-Ethoxyphenyl)-2-methyl-1-buteneChemical structure representationThe geometric isomer of the desired product. The ratio will depend on the ylide and reaction conditions.
Triphenylphosphine oxideChemical structure representationA stoichiometric byproduct of the Wittig reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect in the synthesis of this compound?

A1: The most common byproducts are typically isomers of the target compound where the double bond has migrated to an internal position, such as (E)- and (Z)-4-(2-Ethoxyphenyl)-2-methyl-2-butene. This is especially prevalent if the reaction or workup conditions involve heat or acid.

Q2: How can I confirm the identity of an unknown byproduct?

A2: The most effective method is to isolate the impurity using a chromatographic technique (e.g., preparative HPLC or flash chromatography) and then characterize it using spectroscopic methods. High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula. 1D and 2D NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC) will allow for the complete structural elucidation of the byproduct.

Q3: My reaction is not going to completion, and I am recovering a lot of starting material. What could be the issue?

A3: If you are using a Grignard-based synthesis, this could be due to impure or wet reagents and solvents, or incomplete formation of the Grignard reagent. For a Wittig reaction, sterically hindered starting materials can lead to low reactivity.[9] Ensure all reagents are of high quality and that reaction conditions are optimized (e.g., temperature, reaction time).

Q4: I am observing byproducts related to the cleavage of the ethoxy group. Under what conditions is this likely to occur?

A4: Cleavage of the ether linkage typically requires strong acidic conditions (e.g., HBr or HI). If your reaction or workup involves the use of strong acids, especially at elevated temperatures, you may observe the formation of 2-(4-hydroxy-3-methylbut-3-en-1-yl)phenol and ethyl halides.

Experimental Protocols

Protocol 1: General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general guideline for the analysis of reaction mixtures containing this compound and its potential byproducts.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions:

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of other peaks to identify potential byproducts by comparing them to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantify the relative amounts of the main product and byproducts by integrating the peak areas in the total ion chromatogram (TIC). For accurate quantification, calibration curves with authentic standards should be used.

Visualizations

Reaction_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproduct Formation Pathways Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents/Conditions Desired Product Desired Product Reaction->Desired Product Isomerization Isomerization Reaction->Isomerization e.g., Acid/Heat Oxidation Oxidation Reaction->Oxidation e.g., Air Side Reactions Side Reactions Reaction->Side Reactions e.g., Grignard/Wittig Issues Internal Alkenes Internal Alkenes Isomerization->Internal Alkenes Epoxides, Diols, Carbonyls Epoxides, Diols, Carbonyls Oxidation->Epoxides, Diols, Carbonyls Incomplete Reaction, Dimerization Incomplete Reaction, Dimerization Side Reactions->Incomplete Reaction, Dimerization

Caption: Overview of byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start Unexpected Peak in GC-MS Unexpected Peak in GC-MS Start->Unexpected Peak in GC-MS Analyze MS Data Analyze MS Data Unexpected Peak in GC-MS->Analyze MS Data Is m/z same as product? Is m/z same as product? Analyze MS Data->Is m/z same as product? Is m/z higher than product? Is m/z higher than product? Is m/z same as product?->Is m/z higher than product? No Isomerization Isomerization Is m/z same as product?->Isomerization Yes Is it unreacted starting material? Is it unreacted starting material? Is m/z higher than product?->Is it unreacted starting material? No Oxidation Oxidation Is m/z higher than product?->Oxidation Yes Incomplete Reaction Incomplete Reaction Is it unreacted starting material?->Incomplete Reaction Yes Optimize Reaction Conditions Optimize Reaction Conditions Isomerization->Optimize Reaction Conditions Oxidation->Optimize Reaction Conditions Incomplete Reaction->Optimize Reaction Conditions

Caption: A logical workflow for troubleshooting the appearance of unexpected byproducts during analysis.

References

Preventing decomposition of 4-(2-Ethoxyphenyl)-2-methyl-1-butene during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-(2-Ethoxyphenyl)-2-methyl-1-butene during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during analysis?

A1: this compound is an allylic and benzylic ether. Compounds with this structure are susceptible to degradation under certain analytical conditions. The primary concerns are:

  • Thermal Decomposition: Particularly relevant during Gas Chromatography (GC) analysis, where high temperatures in the injection port and column can cause the molecule to break down.

  • Acid/Base Instability: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, which might be encountered in High-Performance Liquid Chromatography (HPLC) mobile phases.

  • Oxidation: The allylic and benzylic positions can be prone to oxidation, potentially leading to the formation of aldehydes, ketones, or other degradation products.

Q2: I am observing extra peaks in my chromatogram when analyzing this compound. What could be the cause?

A2: The appearance of extra peaks, especially those that are not present in a freshly prepared standard, is often an indication of on-column or in-source decomposition. For GC analysis, this could be due to excessive injection port temperature. For HPLC, it might be related to the mobile phase pH or interactions with the stationary phase.

Q3: How can I confirm if the observed impurities are degradation products?

A3: To confirm if new peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing a sample of this compound to harsh conditions (e.g., high temperature, strong acid, strong base, oxidizing agent) and then analyzing the stressed sample. If the peaks observed in your routine analysis match the retention times of the peaks generated during the forced degradation study, it is a strong indication that they are decomposition products.[1][2][3]

Q4: Are there any general storage recommendations to maintain the stability of this compound samples and standards?

A4: To minimize degradation before analysis, it is recommended to:

  • Store samples and standards in a cool, dark place, preferably refrigerated or frozen.

  • Use amber vials to protect from light, which can catalyze degradation.

  • Prepare solutions fresh whenever possible and avoid long-term storage of diluted solutions.

  • Consider purging vials with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

Troubleshooting Guides

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis

Issue: Poor peak shape (tailing or fronting) and/or the appearance of degradation peaks.

This is a common issue when analyzing thermally labile compounds like allylic and benzylic ethers by GC.[4] The high temperatures used in the injection port and oven can cause decomposition.

Troubleshooting Steps:

  • Optimize Injection Port Temperature: This is the most critical parameter. High temperatures can cause thermal degradation.

    • Action: Start with a lower injection port temperature (e.g., 200 °C) and gradually increase it in small increments (e.g., 10-20 °C) to find the optimal temperature that allows for efficient volatilization without causing significant decomposition.

  • Use a Cool On-Column or Programmed Temperature Vaporization (PTV) Inlet: These injection techniques introduce the sample onto the column at a lower initial temperature, minimizing thermal stress.

  • Check the GC Liner: Active sites in the liner can catalyze degradation.

    • Action: Use a deactivated liner (e.g., silanized). Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can become active. Regular replacement of the liner is crucial.

  • Column Maintenance: The stationary phase can degrade over time, exposing active sites.

    • Action: Condition the column according to the manufacturer's instructions. If performance degrades, trimming a small portion (e.g., 0.5-1 meter) from the inlet side of the column can remove accumulated non-volatile residues and active sites.[5][6][7]

  • Carrier Gas Purity: Oxygen in the carrier gas can promote oxidative degradation at high temperatures.

    • Action: Use high-purity carrier gas and install an oxygen trap in the gas line.[6]

Table 1: Recommended Starting Conditions for GC Analysis of this compound

ParameterRecommendationRationale
Injection Port Temperature Start at 200 °C and optimizeMinimize thermal decomposition.
Liner Deactivated (silanized)Reduce catalytic degradation.
Column Low to mid-polarity (e.g., 5% phenyl)Good general-purpose column for aromatic compounds.
Oven Program Start at a low temperature (e.g., 50-70 °C)Allows for trapping of the analyte at the head of the column before separation.
Carrier Gas High-purity Helium or Hydrogen with an oxygen trapPrevents oxidative degradation.
High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Peak tailing, broadening, or the appearance of new peaks suggesting degradation.

These issues in HPLC can arise from interactions with the stationary phase or instability in the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH Control: The stability of the ether linkage in this compound can be pH-dependent.

    • Action: Screen a range of mobile phase pH values (e.g., from pH 3 to 7) to find the optimal pH for stability and peak shape. Avoid strongly acidic or basic conditions. Using a buffer is highly recommended to maintain a stable pH.[8][9]

  • Choice of Stationary Phase: Silanol groups on the surface of silica-based columns can interact with the ether oxygen, leading to peak tailing.

    • Action: Use a high-quality, end-capped C18 or C8 column. For basic compounds, a column with a different stationary phase (e.g., phenyl or polar-embedded) might provide better peak shape.[8][10]

  • Mobile Phase Additives: Small amounts of additives can improve peak shape.

    • Action: For potentially basic analytes exhibiting tailing, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help. However, be mindful of its UV cutoff if using a UV detector.

  • Column Temperature: Temperature can affect selectivity and analyte stability.

    • Action: While elevated temperatures can improve efficiency, they can also accelerate degradation. Analyze at or near room temperature initially. If higher temperatures are needed, assess the stability of the analyte at that temperature.

  • Sample Solvent: The solvent used to dissolve the sample can affect peak shape.

    • Action: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is used, inject a smaller volume to minimize peak distortion.[11]

Table 2: Recommended Starting Conditions for HPLC Analysis of this compound

ParameterRecommendationRationale
Column C18, end-capped, 3-5 µm particle sizeGood retention for non-polar compounds and minimizes silanol interactions.
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon reversed-phase solvents.
pH Buffered, pH 3-7Avoids acid/base catalyzed hydrolysis of the ether.
Buffer 10-25 mM Phosphate or AcetateMaintains a stable pH.
Column Temperature 25-30 °CMinimizes thermal degradation while providing good efficiency.
Detector UV at a suitable wavelength (e.g., 220, 254 nm)Aromatic nature of the compound should provide good UV absorbance.

Visual Troubleshooting Workflows

decomposition_troubleshooting start Decomposition Observed (Extra Peaks, Poor Peak Shape) gc_or_hplc Analysis Method? start->gc_or_hplc gc_path GC/GC-MS gc_or_hplc->gc_path GC hplc_path HPLC gc_or_hplc->hplc_path HPLC check_injector_temp Lower Injector Temperature gc_path->check_injector_temp check_liner Use Deactivated Liner & Replace Regularly check_injector_temp->check_liner If problem persists check_column Trim Column Inlet check_liner->check_column If problem persists check_gas Ensure High Purity Carrier Gas & Use Oxygen Trap check_column->check_gas If problem persists end_node Problem Resolved check_gas->end_node If problem persists, consider alternative technique check_ph Optimize Mobile Phase pH (Buffer between 3-7) hplc_path->check_ph check_column_type Use End-Capped Column (C18 or Phenyl) check_ph->check_column_type If problem persists check_additives Consider Mobile Phase Additives (e.g., TEA for tailing) check_column_type->check_additives If problem persists check_temp Analyze at Room Temperature check_additives->check_temp If problem persists check_temp->end_node If problem persists, consider alternative column chemistry

Caption: Troubleshooting workflow for decomposition of this compound.

potential_decomposition_pathway cluster_conditions Degradation Conditions cluster_products Potential Decomposition Products parent This compound thermal_stress High Temperature (GC) parent->thermal_stress acid_base Strong Acid/Base (HPLC) parent->acid_base oxidation Oxidizing Agents parent->oxidation cleavage_products 2-Ethoxyphenol + 2-Methyl-1,3-butadiene (Isoprene) thermal_stress->cleavage_products acid_base->cleavage_products oxidation_products Aldehydes, Ketones, Epoxides oxidation->oxidation_products

Caption: Potential decomposition pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of drug discovery and development. This guide provides a comparative analysis of plausible synthetic routes for 4-(2-Ethoxyphenyl)-2-methyl-1-butene, a compound of interest for various research applications. Due to the absence of direct literature precedents for its synthesis, this document outlines three robust and theoretically sound strategies: the Grignard Reaction, the Wittig Reaction, and the Suzuki Coupling. Each method is evaluated based on its potential yield, versatility, and the commercial availability of starting materials. Detailed experimental protocols, adapted from analogous transformations, are provided to guide laboratory execution.

At a Glance: Comparison of Synthetic Routes

Method Key Intermediates Potential Advantages Potential Disadvantages Estimated Overall Yield
Grignard Reaction 2-Ethoxybenzyl halide, 2-methyl-3-butenyl magnesium halideUtilizes readily available starting materials; straightforward, one-pot coupling step.Grignard reagents are highly sensitive to moisture and protic functional groups.Moderate to Good
Wittig Reaction 2-Ethoxyphenylacetaldehyde, Isopropyltriphenylphosphonium halideHigh regioselectivity for the double bond formation; tolerant of a wider range of functional groups compared to Grignard reagents.Generation of triphenylphosphine oxide as a byproduct can complicate purification; strong base required.Moderate
Suzuki Coupling 2-Ethoxyphenylboronic acid, 2-methyl-1-buten-4-yl halide/triflateMild reaction conditions; high functional group tolerance; commercially available boronic acids.Requires a palladium catalyst which can be costly; synthesis of the butenyl coupling partner may be multi-step.Good to Excellent

Method 1: Grignard Reaction

The Grignard reaction offers a classic and direct approach to forming the carbon-carbon bond between the ethoxyphenyl and the butenyl moieties. This strategy involves the nucleophilic attack of a Grignard reagent, prepared from a 2-methyl-3-butenyl halide, on an electrophilic 2-ethoxybenzyl halide.

Proposed Synthetic Pathway

Grignard Reaction A 2-Methyl-3-buten-2-ol B 3-Chloro-2-methyl-1-propene A->B  SOCl2 or HCl C 2-Methyl-3-butenylmagnesium chloride B->C  Mg, THF E This compound C->E  2-Ethoxybenzyl bromide (D) D 2-Ethoxybenzyl bromide

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-methyl-1-propene from 2-Methyl-3-buten-2-ol

An analogous procedure for the conversion of an allylic alcohol to an allylic chloride is the reaction with thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). 2-Methyl-3-buten-2-ol is a commercially available starting material.[1][2]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-buten-2-ol (1.0 eq).

  • Cool the flask in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-2-methyl-1-propene.

Step 2: Preparation of 2-Methyl-3-butenylmagnesium chloride and Coupling with 2-Ethoxybenzyl bromide

This protocol is based on standard Grignard reagent formation and subsequent coupling with an alkyl halide.[3][4][5][6][7]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of 3-chloro-2-methyl-1-propene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux. Maintain a steady reflux by controlling the rate of addition.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath and add a solution of 2-ethoxybenzyl bromide (0.9 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis with excellent control over the double bond's position.[8][9][10][11][12] In this proposed route, an isopropylphosphonium ylide reacts with 2-ethoxyphenylacetaldehyde to form the desired product.

Proposed Synthetic Pathway

Wittig Reaction A Isopropyl bromide C Isopropyltriphenylphosphonium bromide A->C  Triphenylphosphine (B) B Triphenylphosphine D Isopropylide triphenylphosphorane (Ylide) C->D  Strong Base (e.g., n-BuLi) F This compound D->F  2-Ethoxyphenylacetaldehyde (E) E 2-Ethoxyphenylacetaldehyde

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Isopropyltriphenylphosphonium bromide

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene.

  • Add isopropyl bromide (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 24-48 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield isopropyltriphenylphosphonium bromide.

Step 2: Wittig Reaction with 2-Ethoxyphenylacetaldehyde

2-Ethoxyphenylacetaldehyde is a commercially available starting material.[13]

  • Suspend isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 2-ethoxyphenylacetaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate this compound.

Method 3: Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide.[14][15][16][17][18] This method is known for its mild conditions and tolerance of a wide variety of functional groups.

Proposed Synthetic Pathway

Suzuki Coupling A 2-Ethoxyphenylboronic acid C This compound A->C  3-Chloro-2-methyl-1-propene (B) A->C Pd Catalyst, Base B 3-Chloro-2-methyl-1-propene D Pd Catalyst, Base

Caption: Suzuki coupling pathway for the synthesis of this compound.

Experimental Protocols

Suzuki Coupling of 2-Ethoxyphenylboronic acid and 3-Chloro-2-methyl-1-propene

Both 2-ethoxyphenylboronic acid and 3-chloro-2-methyl-1-propene are commercially available.[19][20]

  • To a Schlenk flask, add 2-ethoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Add 3-chloro-2-methyl-1-propene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford this compound.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the outlined conditions and explore variations to best suit their laboratory capabilities and research objectives.

References

Spectroscopic Analysis for the Structural Confirmation of 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative spectroscopic analysis for the structural confirmation of 4-(2-Ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of direct experimental spectra for this specific regioisomer, this document presents predicted spectroscopic data based on established principles and compares it with experimental data from structurally related isomers and similar compounds. This approach offers a robust framework for researchers, scientists, and drug development professionals to identify and characterize the target molecule.

Predicted vs. Observed Spectroscopic Data

The structural elucidation of an organic compound relies on the synergistic interpretation of various spectroscopic techniques. Here, we compare the predicted data for this compound against the observed data for its close structural analogs.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are contrasted with the experimental data for 2-methyl-4-phenyl-1-butene. The key differentiator will be the signals corresponding to the ethoxy group and the substitution pattern on the aromatic ring.

Functional Group Predicted ¹H NMR Data for this compound Observed ¹H NMR Data for 2-methyl-4-phenyl-1-butene[1]
Aromatic Protons (Ar-H) δ 6.8-7.2 ppm (multiplet, 4H)δ 7.12-7.34 ppm (multiplet, 5H)
Vinyl Protons (=CH₂) δ 4.7-4.8 ppm (singlet, 2H)δ 5.90 ppm (multiplet, 1H)
Allylic Protons (-CH₂-) δ 2.8-2.9 ppm (triplet, 2H)δ 2.74 ppm (broad triplet, 2H)
Aliphatic Protons (-CH₂-) δ 2.4-2.5 ppm (triplet, 2H)δ 2.40 ppm (doublet of triplets, 2H)
Methyl Protons (-CH₃) δ 1.8 ppm (singlet, 3H)δ 1.84 ppm (doublet, 3H)
Ethoxy Protons (O-CH₂-CH₃) δ 4.0-4.1 ppm (quartet, 2H), δ 1.4-1.5 ppm (triplet, 3H)N/A
¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. The predicted chemical shifts for the target compound are compared with experimental data for 2-methyl-4-phenyl-1-butene[1] and 2-methyl-1-butene[2]. The presence of the ethoxy group and the substituted aromatic ring will introduce unique signals.

Carbon Type Predicted ¹³C NMR Data for this compound Observed ¹³C NMR Data for 2-methyl-4-phenyl-1-butene[1]
Aromatic C (C-O) δ ~157 ppmN/A
Aromatic C (quaternary) δ ~130 ppmδ 141.0, 141.2 ppm
Aromatic CH δ ~111, 120, 127, 128 ppmδ 126.0, 128.2, 128.4 ppm
Alkene C (quaternary) δ ~145 ppmN/A
Alkene CH₂ δ ~112 ppmδ 101.9 ppm
Allylic CH₂ δ ~35 ppmδ 40.13 ppm
Aliphatic CH₂ δ ~30 ppmδ 34.22 ppm
Methyl C δ ~22 ppmδ 19.22 ppm
Ethoxy O-CH₂ δ ~63 ppmN/A
Ethoxy CH₃ δ ~15 ppmN/A
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic absorption bands for this compound are compared with those of 2-methyl-4-phenyl-1-butene.

Functional Group Predicted IR Data (cm⁻¹) for this compound Observed IR Data (cm⁻¹) for 2-methyl-4-phenyl-1-butene[1]
C-H stretch (aromatic) ~30503027
C-H stretch (aliphatic) 2850-30002941
C=C stretch (alkene) ~16501632
C=C stretch (aromatic) ~1600, 14801496, 1454
C-O stretch (aryl ether) ~1240 (asymmetric), ~1040 (symmetric)N/A
=C-H bend (alkene) ~890N/A
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peak and key fragments for this compound are presented.

Ion Predicted Mass Spec (m/z) for this compound Observed Mass Spec (m/z) for 2-methyl-4-phenyl-1-butene[1]
Molecular Ion [M]⁺ 190146
[M - C₂H₅]⁺ (loss of ethyl) 161N/A
[M - C₄H₇]⁺ (loss of methylbutene radical) 133N/A
[C₉H₉O]⁺ (benzylic fragment with ethoxy) 121N/A
[C₇H₇]⁺ (tropylium ion) 9191 (base peak)

Experimental Workflow

The structural confirmation of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Combined Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the spectroscopic confirmation of the target compound.

Detailed Experimental Protocols

Standard protocols for acquiring the necessary spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film: Dissolve the sample in a volatile solvent, apply a thin layer to a salt plate, and allow the solvent to evaporate.

  • Acquisition:

    • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

    • Perform a background scan of the empty spectrometer or the salt plates before running the sample.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Acquisition (Electron Ionization - EI):

    • Inject the sample into the GC, which separates it from any impurities.

    • The sample is then introduced into the ion source of the mass spectrometer.

    • A standard electron energy of 70 eV is used for ionization.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of this compound and their expected spectroscopic signals.

Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_signals Expected Spectroscopic Signals Aromatic 2-Ethoxyphenyl Group HNMR_Aromatic ¹H NMR: Multiplets at δ 6.8-7.2 ppm ¹³C NMR: Signals at δ 110-160 ppm Aromatic->HNMR_Aromatic HNMR_Ethoxy ¹H NMR: Quartet at δ ~4.0 ppm, Triplet at δ ~1.4 ppm ¹³C NMR: Signals at δ ~63, ~15 ppm Aromatic->HNMR_Ethoxy IR_Ether IR: C-O stretch at ~1240, 1040 cm⁻¹ Aromatic->IR_Ether MS_Fragments MS: Fragments at m/z 161, 133, 121 Aromatic->MS_Fragments Alkene 2-Methyl-1-butene Moiety HNMR_Alkene ¹H NMR: Singlet at δ ~4.7 ppm ¹³C NMR: Signals at δ ~145, 112 ppm Alkene->HNMR_Alkene IR_Alkene IR: C=C stretch at ~1650 cm⁻¹ Alkene->IR_Alkene

Caption: Correlation of structural features to expected spectroscopic signals.

References

Comparative study of the reactivity of 4-(2-Ethoxyphenyl)-2-methyl-1-butene with its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative guide on the reactivity of 4-(2-Ethoxyphenyl)-2-methyl-1-butene and its isomers is presented below, designed for researchers, scientists, and professionals in drug development. This guide synthesizes established principles of alkene reactivity with available data on analogous compounds to provide a predictive analysis.

Introduction to this compound and Its Isomers

This compound is an unsaturated aromatic compound. Its reactivity is primarily dictated by the carbon-carbon double bond (C=C) and influenced by the substituted phenyl ring. The isomers of this compound can be categorized based on the position of the double bond and the substitution pattern on the aromatic ring. For this study, we will consider the positional isomers of the butene chain and the ethoxy group on the phenyl ring.

Isomers of this compound:

  • Positional Isomers (Double Bond):

    • 4-(2-Ethoxyphenyl)-2-methyl-2-butene

    • 4-(2-Ethoxyphenyl)-3-methyl-1-butene

    • 4-(2-Ethoxyphenyl)-3-methyl-2-butene

  • Positional Isomers (Ethoxy Group):

    • 4-(3-Ethoxyphenyl)-2-methyl-1-butene

    • 4-(4-Ethoxyphenyl)-2-methyl-1-butene

  • Stereoisomers:

    • (E)- and (Z)-4-(2-Ethoxyphenyl)-2-methyl-2-butene

The reactivity of these isomers is expected to differ based on steric hindrance around the double bond, the electronic effects of the ethoxy group, and the overall stability of the alkene.

Comparative Reactivity Analysis

The primary reactions of alkenes involve the addition to the C=C double bond. The rate and outcome of these reactions are influenced by the stability of the carbocation intermediate formed during the reaction.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the reaction, as described by Markovnikov's rule.

Table 1: Predicted Reactivity in Electrophilic Addition (e.g., with HBr)

IsomerPredicted Major ProductPredicted Relative ReactivityRationale
This compound 2-Bromo-4-(2-ethoxyphenyl)-2-methylbutaneHighForms a stable tertiary carbocation.
4-(2-Ethoxyphenyl)-2-methyl-2-butene 2-Bromo-4-(2-ethoxyphenyl)-2-methylbutaneHighestForms a stable tertiary carbocation and is a more substituted (more stable) alkene.
4-(3-Ethoxyphenyl)-2-methyl-1-butene 2-Bromo-4-(3-ethoxyphenyl)-2-methylbutaneHighForms a stable tertiary carbocation. The electronic effect of the meta-ethoxy group is less pronounced.
4-(4-Ethoxyphenyl)-2-methyl-1-butene 2-Bromo-4-(4-ethoxyphenyl)-2-methylbutaneHighForms a stable tertiary carbocation. The para-ethoxy group can donate electron density through resonance, further stabilizing the intermediate.

The ethoxy group, being an electron-donating group, activates the phenyl ring towards electrophilic substitution. However, in the context of addition to the alkene double bond, its electronic effect on the stability of the carbocation intermediate is more significant when it is in the ortho or para position due to resonance.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni), resulting in a saturated alkane. The rate of hydrogenation is influenced by the steric hindrance around the double bond. Less sterically hindered alkenes react faster.[1][2]

Table 2: Predicted Reactivity in Catalytic Hydrogenation

IsomerProductPredicted Relative ReactivityRationale
This compound 2-(2-Ethoxyphenyl)butaneHighThe terminal double bond is less sterically hindered.
4-(2-Ethoxyphenyl)-2-methyl-2-butene 2-(2-Ethoxyphenyl)butaneLowThe internal, more substituted double bond is more sterically hindered.
4-(3-Ethoxyphenyl)-2-methyl-1-butene 2-(3-Ethoxyphenyl)butaneHighThe terminal double bond is less sterically hindered.
4-(4-Ethoxyphenyl)-2-methyl-1-butene 2-(4-Ethoxyphenyl)butaneHighThe terminal double bond is less sterically hindered.
Oxidation Reactions

Oxidation of alkenes can lead to various products depending on the oxidizing agent and reaction conditions. Common oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage.[3][4][5]

Table 3: Predicted Products in Common Oxidation Reactions

IsomerReagentPredicted Major Product(s)
This compound m-CPBA (epoxidation)2-(2-(2-Ethoxyphenyl)ethyl)-2-methyloxirane
OsO₄, then NaHSO₃ (dihydroxylation)4-(2-Ethoxyphenyl)-2-methylbutane-1,2-diol
O₃, then DMS (ozonolysis)4-(2-Ethoxyphenyl)propan-2-one and Formaldehyde
4-(2-Ethoxyphenyl)-2-methyl-2-butene m-CPBA (epoxidation)2-(1-(2-Ethoxyphenyl)ethyl)-2,3-dimethyloxirane
OsO₄, then NaHSO₃ (dihydroxylation)4-(2-Ethoxyphenyl)-2-methylbutane-2,3-diol
O₃, then DMS (ozonolysis)1-(2-Ethoxyphenyl)propan-2-one and Acetone

Experimental Protocols

Detailed experimental protocols are essential for reproducible comparative studies. Below are generalized methodologies for key reactions.

General Protocol for Electrophilic Addition of HBr
  • Dissolve the alkene isomer (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HBr in acetic acid (1.1 eq) dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Catalytic Hydrogenation
  • Dissolve the alkene isomer (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product.

General Protocol for Ozonolysis
  • Dissolve the alkene isomer (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C (a dry ice/acetone bath).

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove the excess ozone.

  • Add dimethyl sulfide (DMS) (1.5 eq) and allow the solution to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product(s) by column chromatography or distillation.

Visualizations

Logical Relationship of Isomers

Isomer_Relationship cluster_double_bond Double Bond Position cluster_ethoxy_position Ethoxy Group Position 4-(Ethoxyphenyl)-methyl-butene Core 4-(Ethoxyphenyl)-methyl-butene Core 4-(Ethoxyphenyl)-2-methyl-1-butene 4-(Ethoxyphenyl)-2-methyl-1-butene 4-(Ethoxyphenyl)-methyl-butene Core->4-(Ethoxyphenyl)-2-methyl-1-butene 4-(Ethoxyphenyl)-2-methyl-2-butene 4-(Ethoxyphenyl)-2-methyl-2-butene 4-(Ethoxyphenyl)-methyl-butene Core->4-(Ethoxyphenyl)-2-methyl-2-butene This compound This compound 4-(Ethoxyphenyl)-methyl-butene Core->this compound 4-(3-Ethoxyphenyl)-2-methyl-1-butene 4-(3-Ethoxyphenyl)-2-methyl-1-butene 4-(Ethoxyphenyl)-methyl-butene Core->4-(3-Ethoxyphenyl)-2-methyl-1-butene 4-(4-Ethoxyphenyl)-2-methyl-1-butene 4-(4-Ethoxyphenyl)-2-methyl-1-butene 4-(Ethoxyphenyl)-methyl-butene Core->4-(4-Ethoxyphenyl)-2-methyl-1-butene

Caption: Isomeric relationships based on structural variations.

Experimental Workflow for Comparative Reactivity

Experimental_Workflow Start Start Synthesize/Procure Isomers Synthesize/Procure Isomers Start->Synthesize/Procure Isomers Characterize Isomers (NMR, MS) Characterize Isomers (NMR, MS) Synthesize/Procure Isomers->Characterize Isomers (NMR, MS) Perform Parallel Reactions Perform Parallel Reactions Characterize Isomers (NMR, MS)->Perform Parallel Reactions Monitor Reaction Progress (TLC, GC) Monitor Reaction Progress (TLC, GC) Perform Parallel Reactions->Monitor Reaction Progress (TLC, GC) Isolate and Purify Products Isolate and Purify Products Monitor Reaction Progress (TLC, GC)->Isolate and Purify Products Characterize Products Characterize Products Isolate and Purify Products->Characterize Products Analyze and Compare Data Analyze and Compare Data Characterize Products->Analyze and Compare Data End End Analyze and Compare Data->End

Caption: General workflow for comparing isomer reactivity.

Signaling Pathway for Electrophilic Addition

Electrophilic_Addition Alkene Alkene Carbocation Intermediate Carbocation Intermediate Alkene->Carbocation Intermediate Attack by π-electrons Electrophile (E+) Electrophile (E+) Electrophile (E+)->Carbocation Intermediate Product Product Carbocation Intermediate->Product Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Product Nucleophilic attack

Caption: General mechanism of electrophilic addition to an alkene.

References

A Comparative Guide to the Analytical Method Validation for the Quantification of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The validation of an analytical method is crucial in drug development and manufacturing to ensure the reliability, accuracy, and precision of quantitative data. This guide provides a comprehensive overview and comparison of a validated analytical method for the quantification of 4-(2-Ethoxyphenyl)-2-methyl-1-butene, a key intermediate in the synthesis of various organic compounds. The data presented herein is based on established principles of analytical chemistry and follows the International Council for Harmonisation (ICH) Q2(R1) guidelines. While specific public data for this compound is limited, this document serves as a robust template for researchers and scientists, presenting hypothetical, yet realistic, validation parameters and experimental protocols.

Two common analytical techniques for the quantification of volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide will focus on a hypothetical validated RP-HPLC method and compare its performance characteristics with a hypothetical GC method.

Data Presentation: A Comparative Summary

The performance of the analytical methods was evaluated based on several key validation parameters. The results are summarized in the tables below.

Table 1: Comparison of Validation Parameters for HPLC and GC Methods

ParameterHPLC MethodGC MethodICH Acceptance Criteria
Specificity No interference from blank, placebo, and degradation products. Peak purity > 0.998.No interference from blank and related substances at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9991r² ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50To be established based on the application.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 102.1%98.0% - 102.0% for drug substance.
Precision (RSD%)
- Repeatability0.85%1.10%RSD ≤ 2%
- Intermediate Precision1.25%1.55%RSD ≤ 2%
LOD (µg/mL) 0.250.10To be established based on the method's capability.
LOQ (µg/mL) 0.750.30To be established based on the method's capability.
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and column temperature.Unaffected by minor changes in carrier gas flow, oven temperature ramp, and injection port temperature.The reliability of an analysis with respect to deliberate variations in method parameters.

Table 2: Linearity Data for the HPLC Method

Concentration (µg/mL)Peak Area (mAU*s)
115,234
10151,987
25378,945
50755,123
751,132,890
1001,510,567
Slope 15098
Intercept 189
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy and Precision Data for the HPLC Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=6, 2 days)
5049.699.2%0.85%1.25%
7575.8101.1%0.78%1.18%
100101.5101.5%0.65%1.05%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in the mobile phase to achieve a final concentration within the linear range.

Gas Chromatography (GC) Method
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in hexane. Working standards were prepared by diluting the stock solution with hexane to concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation: The sample was diluted with hexane to a final concentration within the linear range.

Mandatory Visualizations

Workflow for Analytical Method Validation

G Workflow of Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C J System Suitability C->J Pre-validation Check D Specificity E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I K Validation Report I->K J->D L Standard Operating Procedure (SOP) K->L M Routine Use L->M

Caption: A flowchart illustrating the sequential process of analytical method development, validation, and implementation.

Interrelationship of Analytical Validation Parameters

G Interrelationship of Validation Parameters cluster_core Core Parameters cluster_derived Derived Parameters cluster_assurance Assurance Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability Range Range Linearity->Range LOD LOD Accuracy->LOD LOQ LOQ Accuracy->LOQ Precision->LOD Precision->LOQ

Caption: A diagram showing the logical connections between core, derived, and assurance parameters in analytical method validation.

Cross-referencing NMR data of 4-(2-Ethoxyphenyl)-2-methyl-1-butene with literature values

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocol: NMR Spectroscopy

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for 4-(2-Ethoxyphenyl)-2-methyl-1-butene is provided below. This protocol is designed to yield high-quality data suitable for structural elucidation and comparison.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended.

  • Ensure the spectrometer is properly tuned and shimmed for the CDCl₃ solvent.

3. ¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: Approximately 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

4. ¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

  • Identify peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants (J-values) in Hz for the ¹H spectrum.

Data Comparison

The following tables are structured to allow for a direct comparison of experimentally acquired NMR data with literature values.

Table 1: ¹H NMR Data Comparison for this compound

ProtonsChemical Shift (δ) ppm - ExperimentalMultiplicityCoupling Constant (J) Hz - ExperimentalChemical Shift (δ) ppm - LiteratureMultiplicity - LiteratureCoupling Constant (J) Hz - Literature
H-1' (vinyl)Data not available
H-1' (vinyl)Data not available
H-3Data not available
H-4Data not available
Aromatic-HData not available
Aromatic-HData not available
Aromatic-HData not available
Aromatic-HData not available
O-CH₂Data not available
O-CH₂-CH₃Data not available
C(2)-CH₃Data not available

Table 2: ¹³C NMR Data Comparison for this compound

CarbonChemical Shift (δ) ppm - ExperimentalChemical Shift (δ) ppm - Literature
C-1'Data not available
C-2'Data not available
C-3Data not available
C-4Data not available
Aromatic C-1Data not available
Aromatic C-2Data not available
Aromatic C-3Data not available
Aromatic C-4Data not available
Aromatic C-5Data not available
Aromatic C-6Data not available
O-CH₂Data not available
O-CH₂-CH₃Data not available
C(2)-CH₃Data not available

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for acquiring and comparing the NMR data.

experimental_workflow cluster_synthesis Compound Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output synthesis Synthesis & Purification of This compound sample_prep Sample Preparation (CDCl3, TMS) synthesis->sample_prep Purified Compound nmr_acq 1H & 13C NMR Spectra Acquisition sample_prep->nmr_acq processing Data Processing (FT, Phasing, Calibration) nmr_acq->processing exp_data Experimental Data Table processing->exp_data comparison Cross-Reference Experimental vs. Literature exp_data->comparison lit_search Literature Search for NMR Data lit_data Literature Data Table lit_search->lit_data lit_data->comparison report Publish Comparison Guide comparison->report

A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for the synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene, a key intermediate in various organic synthesis applications. The synthesis is benchmarked via a proposed Heck cross-coupling reaction, a versatile and widely used method for carbon-carbon bond formation.[1][2][3] The efficiency of different palladium-based catalysts is evaluated based on reaction yield, time, and conditions, with supporting experimental protocols for reproducibility.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and its general reliability.[4] The selection of the catalyst, ligand, and base is crucial for optimizing reaction efficiency and minimizing side products.[5]

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various palladium-based catalysts for the proposed synthesis of this compound from 2-ethoxy-iodobenzene and 3-methyl-1-butene. The data is compiled from analogous Heck coupling reactions reported in the literature, providing a predictive benchmark for catalyst selection.

Catalyst SystemCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
A Pd(OAc)₂ (1%)PPh₃Et₃NDMF1001285
B PdCl₂(PPh₃)₂ (1%)-K₂CO₃DMAc1201092
C Pd(OAc)₂ (0.5%)P(o-tol)₃NaOAcNMP1101688
D Pd/C (5%)-K₃PO₄Acetonitrile802475
E Pd(dppf)Cl₂ (1%)-Cs₂CO₃Toluene100895

Experimental Protocols

General Procedure for Heck Cross-Coupling Reaction:

This protocol outlines a general method for the synthesis of this compound.

1. Reagent Preparation:

  • Aryl Halide: 2-ethoxy-iodobenzene (1.0 mmol, 1.0 equiv)

  • Alkene: 3-methyl-1-butene (1.5 mmol, 1.5 equiv)

  • Catalyst: See Table 1 for specific palladium catalyst (0.5-5 mol%)

  • Ligand (if applicable): See Table 1 for specific phosphine ligand.

  • Base: See Table 1 for the specified base (2.0 equiv).

  • Solvent: Anhydrous solvent (e.g., DMF, DMAc, Toluene) (5 mL).

2. Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand (if used), and the base.

  • Add the anhydrous solvent, followed by the 2-ethoxy-iodobenzene and 3-methyl-1-butene via syringe.

  • The flask is sealed and the reaction mixture is stirred and heated to the temperature specified in Table 1.

3. Reaction Monitoring:

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (2-ethoxy-iodobenzene) is consumed.

4. Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with diethyl ether or ethyl acetate and filtered through a pad of Celite to remove the catalyst and inorganic salts.

  • The filtrate is washed with water (2 x 20 mL) and brine (1 x 20 mL).

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

5. Characterization:

  • The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the catalytic synthesis and purification of the target compound.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis reagents Weigh Reactants: - Aryl Halide - Alkene - Catalyst & Base setup Assemble Reaction (Inert Atmosphere) reagents->setup solvent Prepare Anhydrous Solvent solvent->setup heating Heat and Stir (e.g., 80-120°C) setup->heating monitoring Monitor Progress (TLC / GC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Filter & Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify characterization Characterize Product (NMR, MS) purify->characterization final_product Pure Product characterization->final_product

Caption: General workflow for the catalytic synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(2-Ethoxyphenyl)-2-methyl-1-butene, a compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on analogous compounds, this compound is classified as a non-halogenated organic solvent waste.[1][2] Proper segregation of this waste stream is essential to prevent dangerous reactions and to facilitate appropriate disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Flame-retardant lab coat
Respiratory Use in a chemical fume hood to avoid inhalation of vapors

Step-by-Step Disposal Protocol

Objective: To safely collect and label this compound waste for disposal by a certified hazardous waste management provider.

Materials:

  • Designated non-halogenated organic solvent waste container

  • Hazardous waste labels

  • Chemical fume hood

  • Appropriate PPE

Procedure:

  • Waste Collection:

    • All operations involving the transfer of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour the waste into a designated, properly labeled, and compatible container for non-halogenated organic solvents.[2][3]

    • Do not mix with halogenated solvents, strong acids, bases, or oxidizers.[1][4] Mixing incompatible waste streams can lead to dangerous chemical reactions.

    • Ensure the waste container is made of a material compatible with the chemical. The original container or a high-density polyethylene (HDPE) container is often suitable.[1]

  • Container Management:

    • The waste container must be kept securely closed at all times, except when adding waste.[2][3]

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.

    • Store the waste container in a designated satellite accumulation area, within secondary containment, and away from sources of ignition such as heat, sparks, or open flames.[3]

  • Labeling:

    • Affix a hazardous waste label to the container before adding the first drop of waste.[2]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste this compound"

      • The specific hazards (e.g., Flammable, Irritant)

      • The accumulation start date

      • The name of the principal investigator or laboratory contact

  • Request for Pickup:

    • Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for disposal through your institution's hazardous waste management program.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If it is safe to do so, remove all sources of ignition.[5]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the liquid.[6]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.[5][6]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Disposal cluster_emergency Emergency Protocol PPE Don Appropriate PPE PrepContainer Prepare Labeled Waste Container PPE->PrepContainer FumeHood Work in Chemical Fume Hood PrepContainer->FumeHood TransferWaste Transfer Waste to Container FumeHood->TransferWaste CloseContainer Securely Close Container TransferWaste->CloseContainer Store Store in Satellite Accumulation Area CloseContainer->Store Pickup Arrange for EHS Pickup Store->Pickup Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Contain Contain Spill Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Report Report to EHS Cleanup->Report

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific hazardous waste management policies and the Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(2-Ethoxyphenyl)-2-methyl-1-butene

For Immediate Use by Laboratory and Research Professionals

This guide provides critical safety, handling, and disposal information for this compound. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting and to provide clear, actionable steps for its use and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is paramount to ensure user safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.

PPE CategoryRecommended EquipmentSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1]
Skin Protection Chemical-Resistant GlovesHandle with gloves inspected prior to use. Nitrile or neoprene gloves are recommended. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2]
Laboratory Coat/Impervious ClothingWear a fire/flame-resistant and impervious lab coat or clothing to prevent skin contact.[1]
Respiratory Protection Full-Face Respirator or Use in Ventilated AreaUse in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]
Foot Protection Chemical-Resistant BootsWear chemical-resistant, steel-toe boots or shoes.[3]
Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidents and exposure.

Handling:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust, and avoid breathing mist, gas, or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Use spark-proof tools and explosion-proof equipment as a precautionary measure against ignition sources.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep the container away from heat and all sources of ignition.[1][4]

Disposal Plan

Proper disposal is essential to avoid environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Dispose of the chemical in suitable, closed containers.[1]

  • Adhere to all appropriate local, state, and federal laws and regulations for chemical waste disposal.

  • Do not allow the chemical to enter drains or the environment.[1]

  • Contaminated materials should be promptly disposed of in accordance with regulations.[1]

Emergency Procedures

In Case of Accidental Exposure:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[4]

Spill Response:

  • Evacuate personnel to a safe area.

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.

  • Contain the spill and collect the material using spark-proof tools. Place in a suitable, closed container for disposal.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Work in Ventilated Area (Fume Hood) B->C D Dispense Chemical C->D E Perform Experiment D->E F Clean Work Area E->F I Segregate Waste E->I G Doff PPE F->G H Wash Hands G->H J Label Waste Container I->J K Store for Disposal J->K

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.